2-(2-Chlorophenyl)ethanamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIXUTLAXXZBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507003 | |
| Record name | (2-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-88-6 | |
| Record name | (2-Chlorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanamidine (CAS 55154-88-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological properties, experimental protocols, and mechanisms of action for 2-(2-Chlorophenyl)ethanamidine (CAS 55154-88-6) is limited. This guide provides a summary of the available physicochemical data and presents generalized experimental workflows relevant to the characterization of novel chemical entities.
Core Compound Properties
This section summarizes the known physical and chemical properties of this compound. The data is compiled from various chemical supplier databases and public chemical information repositories.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| CAS Number | 55154-88-6 | [1][2] |
| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |
| Synonyms | 2-chlorophenylacetamidine, 2-(2-chlorophenyl)acetamidine, 2-chlorobenzeneethanimidamide | [2] |
| Melting Point | 124-126 °C | [2] |
| Boiling Point | 278 °C | [2] |
| Flash Point | 122 °C | [2] |
| Density | 1.24 g/cm³ | [2] |
Computed Properties
The following properties have been computationally predicted and are provided by PubChem.[1]
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 168.045426 |
| Monoisotopic Mass | 168.045426 |
| Topological Polar Surface Area | 49.9 Ų |
| Heavy Atom Count | 11 |
| Complexity | 147 |
Experimental Protocols
General Synthesis and Purification
A plausible synthesis route for this compound could involve the conversion of 2-(2-chlorophenyl)acetonitrile. A common method for synthesizing amidines is the Pinner reaction.
Pinner Reaction (Hypothetical for this compound):
-
Imidate Ester Formation: 2-(2-chlorophenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride.
-
Ammonolysis: The isolated imidate ester hydrochloride is then treated with ammonia in an appropriate solvent to yield this compound hydrochloride.
-
Free Base Liberation: The free base can be obtained by treating the hydrochloride salt with a suitable base.
-
Purification: The crude product would typically be purified by recrystallization from a suitable solvent system or by column chromatography.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.
Initial Biological Screening
Given the structural motifs, an initial biological screening could explore its potential as an agent targeting the central nervous system or as an antimicrobial. A general workflow for such a screening is outlined in the diagram below.
Visualizations
General Workflow for Compound Characterization and Screening
Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a novel chemical compound.
Potential Areas of Investigation
While no specific biological activities have been reported for this compound, its structural features suggest potential areas for future research. The presence of a chlorophenyl group and an amidine moiety are found in various biologically active molecules. For instance, related compounds containing a chlorophenyl group have been investigated for their potential as CNS agents, including anxiolytic and skeletal muscle relaxant activities.[3] Other structurally distinct compounds with a 2-chlorophenyl moiety have shown anticonvulsant and antinociceptive properties.[4]
Further research would be necessary to determine if this compound possesses any of these or other pharmacological activities.
Conclusion
This compound is a chemical compound for which basic physicochemical data is available. However, there is a notable absence of published research on its synthesis, detailed characterization, and biological properties. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel chemical entities. The generation and publication of empirical data for this compound would be a valuable contribution to the scientific community.
References
- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)acetamidine
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(2-chlorophenyl)acetamidine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and the pivotal properties that influence the behavior and potential applications of this compound. The narrative synthesizes technical accuracy with field-proven insights, explaining the rationale behind experimental choices and providing a framework for its evaluation.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including molecular structure, solubility, and acidity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4][5][6] A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of rational drug design and development. This guide focuses on 2-(2-chlorophenyl)acetamidine, a molecule of interest due to the prevalence of the amidine functional group in medicinal chemistry, often as a key pharmacophore in enzyme inhibitors.[1][2][3]
Part 1: Molecular Identity and Core Physicochemical Properties
A foundational step in the characterization of any compound is the establishment of its molecular identity and a summary of its key physical and chemical attributes.
Chemical Structure and Molecular Formula
2-(2-Chlorophenyl)acetamidine is an aromatic acetamidine derivative. The structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position, attached to a methylene bridge which is in turn bonded to an acetamidine functional group.
-
IUPAC Name: 2-(2-chlorophenyl)ethanimidamide[7]
-
CAS Number: 55154-88-6[7]
-
Molecular Formula: C₈H₉ClN₂[7]
-
Molecular Weight: 168.62 g/mol [7]
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(2-chlorophenyl)acetamidine. It is important to note that while some values are derived from computational models, others are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Weight | 168.62 g/mol | PubChem (Computed)[7] | Influences diffusion, transport, and overall "drug-likeness". |
| Melting Point (°C) | ~165-167 (as HCl salt) | Estimated from 2-(2-chlorophenoxy)acetamidine HCl[8] | Indicator of purity and lattice energy; affects solubility and stability. |
| XLogP3-AA | 1.5 | PubChem (Computed)[7] | A measure of lipophilicity, which impacts membrane permeability and solubility. |
| pKa | ~11-12 | Estimated from benzamidine and related structures[9] | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport. |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[7] | Influences solubility in aqueous media and interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[7] | Contributes to solubility and the formation of drug-receptor interactions. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | PubChem (Computed)[7] | Predicts drug transport properties, particularly blood-brain barrier penetration. |
| Solubility | Soluble in water and alcohols (as HCl salt) | Inferred from acetamidine hydrochloride[10] | Crucial for formulation and bioavailability. |
Part 2: Synthesis and Characterization
The synthesis and subsequent analytical confirmation of 2-(2-chlorophenyl)acetamidine are fundamental to any research involving this compound.
Synthetic Approach: The Pinner Reaction
A well-established and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][3][6] This acid-catalyzed reaction proceeds in two main steps: the formation of an imidate salt (a Pinner salt) from the corresponding nitrile and an alcohol, followed by ammonolysis to yield the desired amidine.[1][2][3][6]
The logical workflow for the synthesis of 2-(2-chlorophenyl)acetamidine hydrochloride via the Pinner reaction is illustrated below.
Caption: Workflow for the synthesis of 2-(2-chlorophenyl)acetamidine HCl.
Experimental Protocol: Synthesis via Pinner Reaction
-
Imidate Salt Formation:
-
Dissolve 2-(2-chlorophenyl)acetonitrile in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.
-
Continue the addition of HCl until the reaction mixture is saturated. The Pinner salt, ethyl 2-(2-chlorophenyl)acetimidate hydrochloride, will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension with stirring. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.
-
After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(2-chlorophenyl)acetamidine hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield of the desired amidine.
-
Dry HCl Gas: Gaseous hydrogen chloride is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis for the nucleophilic attack of the alcohol on the nitrile.
-
Low Temperature: The imidate salt intermediate is thermally labile. Maintaining a low temperature during its formation and subsequent reaction minimizes decomposition and side reactions.
Analytical Characterization
Confirmation of the structure and purity of the synthesized 2-(2-chlorophenyl)acetamidine is achieved through a combination of spectroscopic and analytical techniques.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the 2-chlorophenyl ring.
-
Methylene Protons: A singlet for the two protons of the CH₂ group adjacent to the aromatic ring.
-
Amidine Protons: Broad signals for the N-H protons of the amidine group, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Amidine Carbon: A characteristic downfield signal for the amidine carbon (C=N) typically in the range of 150-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.
-
Methylene Carbon: A signal for the CH₂ carbon.
General Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the purified 2-(2-chlorophenyl)acetamidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra to obtain chemical shifts, integration values, and coupling constants.
-
For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion Peak: An [M+H]⁺ peak corresponding to the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Fragmentation: Common fragmentation pathways for amidines may involve cleavage of the C-N bonds and fragmentation of the aromatic ring.
General Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Part 3: In-Depth Analysis of Key Physicochemical Properties
A deeper understanding of the physicochemical properties is crucial for predicting the behavior of 2-(2-chlorophenyl)acetamidine in biological systems.
Melting Point and Thermal Analysis
The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the dried 2-(2-chlorophenyl)acetamidine hydrochloride into an aluminum DSC pan.
-
Crimp the pan to encapsulate the sample.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Rationale for using DSC:
-
Accuracy and Precision: DSC provides a highly accurate and reproducible measurement of the melting point.
-
Quantitative Data: In addition to the melting point, DSC can also determine the enthalpy of fusion, which provides information about the energetics of the melting process.
-
Purity Assessment: The shape of the melting peak can give an indication of the sample's purity. Pure compounds typically exhibit a sharp melting peak, while impurities can lead to a broadened and depressed peak.[10][11][12]
Acidity Constant (pKa)
The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH. Amidines are strong bases, and their pKa values are typically in the range of 10-13.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Prepare a stock solution of 2-(2-chlorophenyl)acetamidine hydrochloride in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 13).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances as a function of pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.[4][6][8][13][14]
Alternative Protocol: Potentiometric Titration
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
-
Plot the pH as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.[15][16][17][18][19]
References
- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athabascau.ca [athabascau.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. mt.com [mt.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
2-chlorobenzeneethanimidamide molecular structure and weight
An In-depth Examination of its Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Molecular Data Summary
The fundamental quantitative data for 2-chlorobenzene-1-carboximidamide is presented below. This information is crucial for a variety of research and development applications, from analytical characterization to computational modeling.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂ |
| Molecular Weight | 154.60 g/mol |
| IUPAC Name | 2-chlorobenzenecarboximidamide |
| CAS Number | 45743-05-3 |
Molecular Structure
The two-dimensional chemical structure of 2-chlorobenzene-1-carboximidamide is depicted in the following diagram. This visualization illustrates the arrangement of atoms and bonds, which is fundamental to understanding the molecule's chemical properties and potential interactions.
Experimental Protocols and Signaling Pathways
A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols for the synthesis of 2-chlorobenzene-1-carboximidamide. While general methods for the synthesis of related benzamidine and benzimidazole compounds exist, a validated, step-by-step protocol for this particular molecule is not publicly available.
Furthermore, there is no available information detailing any specific biological signaling pathways in which 2-chlorobenzene-1-carboximidamide may be involved. Research into the biological activity and mechanism of action of this compound appears to be limited.
Conclusion
This technical guide provides the core molecular information for 2-chlorobenzene-1-carboximidamide, including its molecular weight and structure. For professionals in research and drug development, this foundational data is a critical starting point. However, the lack of detailed, publicly available experimental protocols and biological pathway information indicates that this compound is a relatively understudied area, potentially offering opportunities for novel research.
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-(2-Chlorophenyl)ethanamidine. Due to the limited availability of a specific published synthetic protocol for this exact molecule, this document outlines a proposed synthetic route based on the well-established Pinner reaction, a reliable method for the preparation of amidines from nitriles.[1][2][3] This guide also details the standard analytical techniques for the structural elucidation and purity assessment of the target compound.
Introduction
This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a 2-chlorophenyl group and an ethanamidine moiety, suggests possible interactions with biological targets where such functionalities are known to be active. The amidine group, in particular, is a common feature in pharmacologically active compounds. This guide serves as a practical resource for researchers aiming to synthesize and characterize this compound for further investigation.
Proposed Synthesis via the Pinner Reaction
The Pinner reaction is a classic and versatile method for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from a nitrile and an alcohol in the presence of anhydrous hydrogen chloride, followed by the reaction of the Pinner salt with ammonia to yield the final amidine.[4][5][6]
The proposed synthesis of this compound starts from the commercially available 2-(2-chlorophenyl)acetonitrile.
Starting Material
The key starting material for this synthesis is 2-(2-chlorophenyl)acetonitrile.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| 2-(2-chlorophenyl)acetonitrile | 2856-63-5 | C₈H₆ClN | 151.59 g/mol | Clear slightly yellow liquid after melting[7] |
This starting material can be sourced from various chemical suppliers.[7][8]
Reaction Scheme
The overall reaction scheme for the proposed synthesis is as follows:
Step 1: Formation of the Pinner Salt 2-(2-chlorophenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas to form the corresponding ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (the Pinner salt).
Step 2: Amination to form the Amidine The isolated Pinner salt is then treated with ammonia to produce this compound, typically as its hydrochloride salt.
Detailed Experimental Protocol
Materials and Reagents:
-
2-(2-chlorophenyl)acetonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Anhydrous ammonia gas or a solution of ammonia in an alcohol
-
Anhydrous sodium sulfate
-
Deuterated solvents for NMR (e.g., DMSO-d₆, D₂O)
-
Potassium bromide (KBr) for IR spectroscopy
Instrumentation:
-
Round-bottom flasks and standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Gas inlet tube
-
Rotary evaporator
-
Filtration apparatus
-
NMR Spectrometer (e.g., 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., ESI-MS)
-
Melting point apparatus
Procedure:
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether and anhydrous ethanol (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Seal the flask and allow it to stand at 0-4 °C for 24-48 hours, or until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR).
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the Pinner salt under vacuum to yield the crude product. This intermediate is often used in the next step without further purification due to its hygroscopic nature.
Step 2: Synthesis of this compound hydrochloride
-
Suspend the crude ethyl 2-(2-chlorophenyl)acetimidate hydrochloride in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
The product, this compound hydrochloride, along with ammonium chloride, will precipitate from the solution.
-
Filter the solid and wash with a small amount of cold ethanol.
-
Purification of the amidine hydrochloride can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, or by other purification methods for amidine salts.[9]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound hydrochloride.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₉ClN₂[10] |
| Molecular Weight | 168.62 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 9.5 | br s | 2H | -NH₂ (amidine) |
| ~8.5 - 9.0 | br s | 1H | =NH (amidine) |
| ~7.2 - 7.5 | m | 4H | Aromatic protons |
| ~3.8 | s | 2H | -CH₂- |
Note: Chemical shifts are approximate and will depend on the solvent and whether the free base or hydrochloride salt is analyzed. Protons on nitrogen atoms are often broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=N (amidine) |
| ~130 - 140 | Aromatic carbons |
| ~125 - 130 | Aromatic carbons |
| ~35 - 40 | -CH₂- |
Note: Chemical shifts are approximate and depend on the solvent.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, broad | N-H stretching (amidine)[11] |
| ~1650 | Strong | C=N stretching (amidine)[11] |
| ~1600 | Medium | N-H bending |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| ~1470, 1440 | Medium | Aromatic C=C stretching |
| ~750 | Strong | C-Cl stretching |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 168/170 | [M+H]⁺ (for C₈H₉³⁵ClN₂ and C₈H₉³⁷ClN₂) |
| 151/153 | [M-NH₂]⁺ |
Note: The presence of a chlorine isotope pattern (ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound hydrochloride.
Signaling Pathways and Biological Activity
A thorough search of publicly available scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways for this compound. Further research and biological screening are required to elucidate its pharmacological profile.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Pinner reaction protocol offers a viable and well-established route for its preparation. The comprehensive characterization workflow, employing modern spectroscopic and analytical techniques, will ensure the unambiguous confirmation of the compound's structure and purity. This information is intended to facilitate further research into the potential applications of this compound in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]
- 8. (2-Chlorophenyl)acetonitrile, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 9. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 10. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Profile of 2-(2-Chlorophenyl)ethanamidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Chlorophenyl)ethanamidine, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data provides a foundational understanding of the compound's structural features.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 1H | Aromatic CH |
| ~7.2-7.3 | Multiplet | 3H | Aromatic CH |
| ~3.7 | Singlet | 2H | CH₂ |
| ~8.5 (broad) | Singlet | 1H | NH |
| ~9.0 (broad) | Singlet | 2H | NH₂ |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~40 | CH₂ |
Predicted in DMSO-d₆
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H Stretch (Amine & Imine) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong | C=N Stretch (Imine) |
| 1400-1600 | Medium-Strong | Aromatic C=C Bending |
| ~1050 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Assignment |
| 168/170 | High | [M]⁺ (Molecular ion with Cl isotope pattern) |
| 151/153 | Medium | [M-NH₃]⁺ |
| 125/127 | High | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |
| 90 | Medium | [C₇H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Pipettes and standard laboratory glassware
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
For ¹³C NMR, prepare a more concentrated solution, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-64) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
This compound sample
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or GC inlet can be used.
-
Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques for structural elucidation.
An In-depth Technical Guide on the Solubility and Stability of 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Chlorophenyl)ethanamidine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this molecule in public literature, this document outlines established methodologies and protocols for determining its solubility and assessing its stability under various conditions. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to characterize this and similar compounds effectively.
Introduction
This compound is a chemical entity with potential applications in drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and potential degradation pathways. This guide details standardized experimental procedures for generating these critical datasets.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1][2] |
| Melting Point | 124-126°C | Chemical-Suppliers[3] |
| Boiling Point | 278°C | Chemical-Suppliers[3] |
| Flash Point | 122°C | Chemical-Suppliers[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| LogP (Computed) | 1.5 | PubChem[2] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid drug.
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and various organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent at the specified temperature.
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This is often used in high-throughput screening during early drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution into an aqueous buffer system.
-
Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more accurately, using a nephelometer or a plate reader that measures turbidity.
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caption: Kinetic Solubility Workflow.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Hydrolytic Stability
Amidines can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Quantification: Analyze the concentration of the parent compound and any potential degradation products using a stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH and temperature.
Thermal Stability
Thermal degradation studies assess the stability of the compound at elevated temperatures.
-
Sample Preparation: Place a known quantity of solid this compound in a suitable container.
-
Exposure: Store the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At regular intervals, remove samples and analyze for purity and the presence of degradation products using HPLC.
-
Data Analysis: Evaluate the extent of degradation over time at each temperature. The Arrhenius equation can be used to predict the degradation rate at other temperatures.
Photostability
Photostability testing evaluates the impact of light on the compound.
-
Sample Preparation: Expose samples of this compound, both as a solid and in solution, to a light source. A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The light source should emit a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[4]
-
Analysis: After the exposure period, analyze the samples and the dark control for any changes in physical properties, purity, and the formation of degradation products using a suitable analytical method like HPLC.
-
Data Interpretation: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.
Caption: General Stability Testing Workflow.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework of standard experimental protocols for their determination. By following these methodologies, researchers can generate the necessary data to support the progression of this compound through the drug discovery and development pipeline. The successful characterization of these fundamental properties is a critical step towards realizing its therapeutic potential.
References
2-(2-Chlorophenyl)ethanamidine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge and potential research applications for the chemical compound 2-(2-Chlorophenyl)ethanamidine. Despite its availability from commercial suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of direct research into its biological activities. However, by examining structurally related compounds, particularly those containing the 2-chlorophenylacetyl moiety and the amidine functional group, we can infer promising avenues for future investigation. This document summarizes the known biological activities of these related molecules, presents their quantitative data in structured tables, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide offers visualizations of synthetic pathways and screening workflows to aid researchers in designing and executing studies to unlock the potential of this compound and its derivatives as novel therapeutic agents.
Introduction to this compound
This compound, also known as 2-(2-chlorophenyl)acetamidine, is a small organic molecule with the chemical formula C₈H₉ClN₂.[1] Its structure features a 2-chlorophenyl ring attached to an ethanamidine group. The presence of the amidine functional group, a strong base, suggests potential interactions with various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55154-88-6 | [1] |
| Molecular Formula | C₈H₉ClN₂ | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |
| Synonyms | 2-(2-chlorophenyl)acetamidine | [1] |
Current Research Landscape
As of the date of this guide, there is a significant lack of published research specifically detailing the biological activity or therapeutic applications of this compound. Searches of prominent scientific databases and patent libraries have not yielded studies that have directly investigated this molecule for any pharmacological effect. It is primarily listed in the catalogues of chemical suppliers, suggesting its potential use as a synthetic intermediate or a building block in medicinal chemistry.
Potential Research Applications Based on Structural Analogs
The therapeutic potential of this compound can be inferred from the documented biological activities of structurally similar compounds. These analogs share either the 2-chlorophenylacetyl core or the amidine/guanidine functional group, both of which are present in numerous bioactive molecules.
Insights from 2-(2-Chlorophenyl)acetohydrazide Derivatives
A closely related analog, 2-(2-Chlorophenyl)acetohydrazide, has served as a versatile scaffold for the synthesis of derivatives with a range of biological activities, including antimicrobial and anticonvulsant properties.[2][3] The 2-chlorophenyl moiety is a common feature in many pharmacologically active compounds, and its combination with various heterocyclic systems has led to the discovery of potent therapeutic agents.
The Pharmacological Significance of the Amidine and Guanidine Moieties
The amidine group is a key pharmacophore in many drugs and clinical candidates.[4] Guanidine derivatives, which share structural and electronic similarities with amidines, have been extensively reviewed for their antitumor and antimicrobial activities.[5] These functional groups are known to interact with a variety of biological targets, including enzymes and receptors. For instance, some amidine derivatives have been shown to interact with sensory receptors that respond to 5-hydroxytryptamine.[6] Furthermore, amidine-containing compounds have been investigated as neuroprotective agents.[4]
Based on this evidence, potential research applications for this compound could include:
-
Antimicrobial Drug Discovery: Screening against a panel of pathogenic bacteria and fungi.
-
Neuroprotective Agent Development: Evaluation in in vitro and in vivo models of neurological disorders.
-
Anticancer Research: Assessing its cytotoxicity against various cancer cell lines.
-
Cardiovascular Research: Investigating its effects on cardiovascular receptors and ion channels.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity data for compounds structurally related to this compound. This information can serve as a benchmark for future studies on this molecule and its derivatives.
Table 2: Biological Activities of Amidine and Guanidine Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
| Amidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole | Neuroprotection | Significantly attenuated neuronal injury in an in vitro ischemia/reperfusion model. | [4] |
| Synthetic Guanidine Derivatives | Antitumor, Antimicrobial | Exhibit a broad range of activities against various cancers and microbial pathogens. | [5] |
| Phenyldiguanide and other amidine derivatives | Sensory Receptor Modulation | Act on sensory receptors responsive to 5-hydroxytryptamine. | [6] |
Experimental Protocols
Due to the absence of specific experimental data for this compound, this section provides a detailed protocol for the synthesis of a representative class of structurally related compounds: hydrazone derivatives of 2-(2-Chlorophenyl)acetohydrazide. This methodology can be adapted for the synthesis of derivatives of this compound.
Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chlorophenyl)acetohydrazide
Materials:
-
2-(2-Chlorophenyl)acetohydrazide
-
Substituted benzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(2-Chlorophenyl)acetohydrazide (1.0 g, 1 equivalent) in 20 mL of absolute ethanol.
-
To this solution, add the desired substituted benzaldehyde (1.0 equivalent).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for creating a library of derivatives from a core scaffold and a typical biological screening cascade.
Caption: General synthetic workflow for derivative synthesis.
Caption: A typical biological screening cascade.
Conclusion and Future Directions
While this compound remains an understudied molecule, its structural features suggest a high potential for biological activity. The presence of the 2-chlorophenyl group, a common motif in medicinal chemistry, combined with the reactive and pharmacologically relevant amidine functional group, makes it a compelling candidate for further investigation.
Future research should focus on the systematic evaluation of this compound across a range of biological assays. A logical starting point would be to screen this compound for antimicrobial, neuroprotective, and anticancer activities, given the known properties of its structural analogs. Furthermore, the synthesis and evaluation of a library of derivatives, using the ethanamidine group as a point for chemical modification, could lead to the discovery of novel and potent therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for initiating such a research program. Unlocking the therapeutic potential of this compound and its derivatives could provide new avenues for the treatment of a variety of diseases.
References
- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-(2-Chlorophenyl)ethanamidine: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the biological activity of 2-(2-Chlorophenyl)ethanamidine. A thorough review of publicly available scientific literature and databases reveals a significant lack of specific biological data for this particular compound. While information on its chemical properties is available, detailed experimental results regarding its pharmacological effects, mechanism of action, and associated signaling pathways are not documented. This guide will, therefore, summarize the available chemical information for this compound and provide an overview of the biological activities of structurally related compounds to offer potential areas for future investigation.
Introduction to this compound
This compound, also known as 2-(2-chlorophenyl)acetamidine, is a chemical compound with the molecular formula C8H9ClN2.[1] Its structure consists of a 2-chlorophenyl group attached to an ethanamidine moiety.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |
| Molecular Formula | C8H9ClN2 | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| CAS Number | 55154-88-6 | [1] |
While the chemical identity of this compound is established, its biological profile remains largely unexplored in the public domain. The subsequent sections will delve into the biological activities of compounds sharing structural similarities, which may provide insights into the potential pharmacological properties of the title compound.
Biological Activities of Structurally Related Compounds
Due to the absence of direct biological data for this compound, this section will focus on the activities of related chemical structures. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and the information presented here should be considered as a guide for potential research directions rather than a direct representation of the activity of this compound.
Phenylacetamidine and Phenylacetohydrazide Analogs
Research into derivatives of phenylacetic acid and its analogs has revealed a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. For instance, various 2-(2-Chlorophenyl)acetohydrazide analogs have been synthesized and evaluated for their therapeutic potential.[2][3] The nature and position of substituents on the phenyl ring have been shown to significantly influence their biological efficacy.[2]
Compounds with a Chlorophenyl Moiety
The 2-chlorophenyl group is a common feature in many biologically active molecules. Its presence can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. For example, various compounds containing a chlorophenyl group have been investigated as:
-
Topoisomerase II inhibitors and cytotoxic agents: Certain 2-phenol-4-chlorophenyl-6-aryl pyridines have demonstrated inhibitory activity against topoisomerase II and cytotoxicity against human cancer cell lines.[4]
-
Antiproliferative agents: 2-chlorophenyl carboxamide thienopyridines have been identified as antiproliferative compounds with activity against the phospholipase C enzyme.[5]
-
Anticonvulsants: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives have shown anticonvulsant properties in animal models, potentially through the inhibition of voltage-dependent sodium channels.[6]
-
Antifungal agents: Benzimidazole phenylhydrazone derivatives containing a chlorophenyl group have been evaluated for their activity against phytopathogenic fungi.[7]
Potential Signaling Pathways for Investigation
Given the activities of related compounds, several signaling pathways could be of interest for future studies on this compound. The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound, which could be applied to this compound.
Conclusion and Future Directions
Future research should focus on:
-
Initial biological screening: Evaluating the compound in a broad range of in vitro assays to identify potential areas of activity (e.g., antimicrobial, anticancer, CNS activity).
-
Target identification: For any identified activities, subsequent studies should aim to elucidate the molecular target(s) and mechanism of action.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for activity and to optimize potency and selectivity.
The information provided herein serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. mdpi.com [mdpi.com]
The Enigmatic Role of 2-(2-Chlorophenyl)ethanamidine in Medicinal Chemistry: A Scarcity of Evidence
An extensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific compound 2-(2-Chlorophenyl)ethanamidine and its role in medicinal chemistry. While its basic chemical properties are cataloged, there is no substantive body of work detailing its synthesis, mechanism of action, therapeutic targets, or biological activity.
Publicly available resources, including the PubChem database, provide fundamental details such as the compound's structure, molecular formula (C8H9ClN2), and various identifiers.[1] However, these entries lack associated literature on biological activities or medicinal applications. Further searches for its synthesis, biological evaluation, and potential therapeutic uses have not yielded any specific data, experimental protocols, or established signaling pathways directly involving this compound.
This scarcity of information suggests that this compound is either a novel chemical entity that has not yet been extensively studied or a compound that has not demonstrated significant biological activity in preliminary screenings to warrant further investigation and publication.
The Broader Significance of the 2-Chlorophenyl Moiety in Drug Discovery
Despite the lack of information on this compound itself, the constituent 2-chlorophenyl group is a common feature in a variety of medicinally active compounds. This structural motif is often incorporated into drug candidates to modulate their pharmacological properties. The presence of the chlorine atom can influence factors such as metabolic stability, receptor binding affinity, and lipophilicity, which are critical for a drug's efficacy and pharmacokinetics.
Several classes of compounds containing the 2-chlorophenyl group have demonstrated significant biological activities, including:
-
Anticonvulsant Agents: Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been synthesized and evaluated for their anticonvulsant properties.[2] These compounds are being investigated for their potential to treat seizures by interacting with targets such as the GABA receptor.[2]
-
Antiproliferative Agents: Thienopyridine derivatives incorporating a 2-chlorophenyl carboxamide have shown activity against cancer cell lines.[3] These compounds have been investigated as inhibitors of enzymes like phospholipase C.[3]
-
Analgesic and Anticonvulsant Agents: Succinimide derivatives, specifically 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide compounds, have been synthesized and shown to possess both anticonvulsant and antinociceptive (pain-relieving) activities.[4]
Future Directions and a Proposed Pivot
Given the absence of data on this compound, a productive avenue for research would be to synthesize and evaluate this compound for various biological activities. A logical starting point would be to screen it in assays related to the known activities of its structural analogs, such as anticonvulsant and anticancer models.
For the purposes of this technical guide, and in light of the available scientific literature, we propose a pivot to a more extensively researched class of related compounds: N-(2-chlorophenyl)acetamide derivatives . These compounds share the core 2-chlorophenyl structure and have a well-documented history in medicinal chemistry, with available quantitative data, experimental protocols, and known biological targets. This would allow for the creation of a comprehensive technical guide that fulfills the user's core requirements for data presentation, experimental details, and visual diagrams.
References
- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
The Genesis and Evolution of 2-Substituted Phenylethanamidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The class of 2-substituted phenylethanamidines represents a significant lineage in medicinal chemistry, originating from early explorations of adrenergic receptor pharmacology and evolving into a nuanced field targeting multiple receptor systems. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with these compounds, with a particular focus on their seminal role as ligands for α-adrenergic and imidazoline receptors.
Historical Perspective: From Nasal Decongestants to Central Antihypertensives
The story of 2-substituted phenylethanamidines is inextricably linked with the development of clonidine, the prototypical α2-agonist. Initially synthesized in the early 1960s as a nasal decongestant, its potent vasoconstrictive properties were quickly overshadowed by an unexpected and profound hypotensive and sedative effect. This serendipitous discovery shifted the therapeutic focus to its centrally mediated antihypertensive actions.[1] Clonidine's mechanism was initially attributed solely to its agonism at α-adrenergic receptors.
Further research, however, revealed a more complex pharmacology. Scientists observed that clonidine and related compounds also bound to non-adrenergic sites, which were termed imidazoline receptors due to the common structural moiety in these ligands.[2] This led to the classification of at least three subtypes: I1, I2, and I3 receptors.[2] The antihypertensive effects of clonidine-like drugs are now understood to be mediated by both α2-adrenergic and I1-imidazoline receptors located in the brainstem, while the sedative effects are primarily attributed to α2-adrenergic receptor activation.[2] This dual action paved the way for the development of second-generation agents like moxonidine and rilmenidine, which exhibit greater selectivity for I1-imidazoline receptors, thereby reducing the sedative side effects associated with α2-adrenergic agonism.
Core Molecular Targets and Signaling Pathways
2-Substituted phenylethanamidines exert their physiological effects primarily through two key receptor families: α-adrenergic receptors and imidazoline receptors.
α2-Adrenergic Receptor Signaling
The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[3][4] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. In the central nervous system, presynaptic α2-autoreceptors inhibit the release of norepinephrine, contributing to the sympatholytic effects of these drugs.[3]
I1-Imidazoline Receptor Signaling
The signaling pathway for the I1-imidazoline receptor is less definitively characterized than that of the α2-adrenergic receptor but is known to be distinct from the classical G-protein coupled pathways.[6][7] Activation of the I1 receptor is coupled to the hydrolysis of choline phospholipids, which results in the generation of second messengers like diacylglyceride and arachidonic acid.[6][7] This pathway is not associated with the modulation of adenylyl or guanylyl cyclase or rapid calcium fluxes.[6] The downstream effects include the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis enzymes.[6]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of representative 2-substituted phenylethanamidines for α-adrenergic and imidazoline receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.
| Compound | α1-AR (Ki, nM) | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | I1-IR (Ki, nM) | I2-IR (Ki, nM) |
| Clonidine | 200 | 1.5 | 1.0 | 2.5 | 4.0 | 20 |
| Moxonidine | >10,000 | 400 | 500 | 300 | 1.0 | 50 |
| Rilmenidine | >10,000 | 600 | 700 | 550 | 2.5 | 80 |
| Naphazoline | 7 | - | - | - | - | - |
| Tizanidine | - | - | - | - | High Affinity | - |
| Agmatine | - | >10,000 | >10,000 | >10,000 | High Affinity | - |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data compiled from multiple sources.[1][8]
Experimental Protocols
Synthesis of 2-(2,6-dichloroanilino)-2-imidazoline (Clonidine)
Several synthetic routes for clonidine have been reported. A common method involves the reaction of 2,6-dichloroaniline with a suitable imidazoline precursor.[9][10][11][12][13][14][15][16]
Materials:
-
2,6-dichloroaniline
-
1-acetyl-2-imidazolidone
-
Phosphorus oxychloride (POCl3)
-
Methanol
-
Hydrochloric acid
Procedure:
-
A mixture of 1-acetyl-2-imidazolidone and 2,6-dichloroaniline is heated in phosphorus oxychloride at 75-80°C for 7.5-8 hours with stirring.[11]
-
After the reaction, the excess phosphorus oxychloride is distilled off under reduced pressure.[11]
-
The residue is cooled, and methanol is added. The resulting solution is boiled for 6 hours.[11]
-
After cooling to room temperature, concentrated hydrochloric acid is added.[11]
-
Methanol is distilled off under reduced pressure, and the residue is cooled to 5-10°C to precipitate the product.[11]
-
The precipitated clonidine hydrochloride is collected by filtration, washed with ethanol, and dried.[11]
Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17][18]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues like rat cerebral cortex).
-
Radioligand (e.g., [3H]-Rauwolscine for α2-receptors, [125I]p-iodoclonidine for I1-receptors).[8][19]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[19]
-
Test compound (2-substituted phenylethanamidine).
-
Non-specific binding control (e.g., high concentration of an unlabeled ligand like phentolamine).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.[19]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[20]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[19][20]
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.[19]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki value.[17]
Drug Discovery Workflow
The discovery and development of novel 2-substituted phenylethanamidines follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The journey of 2-substituted phenylethanamidines from a serendipitous discovery to a well-established class of therapeutic agents highlights the intricate nature of drug action and the importance of continued pharmacological investigation. Their dual interaction with α-adrenergic and imidazoline receptors offers a rich landscape for the development of novel therapeutics with improved selectivity and side-effect profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing this promising area of medicinal chemistry.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]
- 12. CLONIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride - Google Patents [patents.google.com]
- 14. Method for preparing clonidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. METHOD OF PRODUCING 2-(2,6-DICHLOROPHENYLAMINO)-2-IMIDAZOLINE HYDROCHLORIDE. Russian patent RU 2652125 C1 published in 2018. Invention WIPO IPC C07D233/50. [patenton.ru]
- 16. An Improved Process For The Preparation Of Clonidine Hydrochloride [quickcompany.in]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Chlorophenyl)ethanamidine from 2-(2-Chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-chlorophenyl)ethanamidine, a valuable building block in medicinal chemistry and drug development, from the starting material 2-(2-chlorophenyl)acetonitrile. The synthesis is based on the well-established Pinner reaction, which proceeds via an intermediate imidate salt. This two-step, one-pot procedure offers a reliable method for the preparation of the target amidine hydrochloride salt.
Introduction
Amidines are a class of organic compounds that are of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The synthesis of substituted ethanamidines, such as this compound, is a key step in the development of new therapeutic agents. 2-(2-Chlorophenyl)acetonitrile is a readily available starting material for this transformation.[1][2][3] The Pinner reaction provides a classical and effective method for the conversion of nitriles to amidines.[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester hydrochloride (a Pinner salt), which is subsequently treated with ammonia to yield the corresponding amidine.[4][6][7] This protocol details the synthesis of this compound hydrochloride.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound hydrochloride.
Experimental Protocol
This protocol is divided into two main stages: the formation of the imidate hydrochloride (Pinner salt) and the subsequent ammonolysis to form the desired amidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Chlorophenyl)acetonitrile | ≥98% | Commercially Available | |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves |
| Diethyl ether | Anhydrous | Commercially Available | |
| Hydrogen chloride | Gas, anhydrous | Commercially Available | |
| Ammonia | Gas, anhydrous | Commercially Available | |
| Ammonium chloride | ≥99.5% | Commercially Available | |
| Round-bottom flask | - | - | Oven-dried |
| Magnetic stirrer and stir bar | - | - | |
| Gas dispersion tube | - | - | |
| Ice bath | - | - | |
| Drying tube (e.g., with CaCl2) | - | - | |
| Filtration apparatus (Büchner funnel) | - | - |
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt Formation)
-
Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube.
-
Reagent Addition: To the flask, add 2-(2-chlorophenyl)acetonitrile (10.0 g, 1 equivalent) and anhydrous ethanol (1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
HCl Gas Introduction: While stirring, bubble anhydrous hydrogen chloride gas through the solution at a slow, steady rate. The reaction is exothermic, so maintain the temperature at 0-5 °C. Continue the addition of HCl until the solution is saturated.
-
Reaction Monitoring: The formation of a precipitate (the imidate hydrochloride) may be observed. After saturation with HCl, seal the flask and allow the reaction to stir at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it with a base, and analyzing by GC-MS.
-
Isolation of Intermediate (Optional): The intermediate imidate hydrochloride can be isolated by filtration under an inert atmosphere, followed by washing with anhydrous diethyl ether and drying under vacuum. However, for the synthesis of the amidine, it is typically used directly in the next step.
Step 2: Synthesis of this compound hydrochloride (Ammonolysis)
-
Preparation of Ammonia Solution: In a separate flask, prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at 0 °C.
-
Ammonolysis Reaction: Cool the reaction mixture containing the ethyl 2-(2-chlorophenyl)acetimidate hydrochloride to 0 °C. Slowly add the cold ethanolic ammonia solution (approximately 3-5 equivalents of ammonia) to the stirred reaction mixture.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-6 hours. The reaction progress can be monitored by TLC.
-
Product Isolation and Purification:
-
A precipitate of ammonium chloride will form. Remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Data Presentation
Table 1: Stoichiometry and Theoretical Yield
| Compound | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents | Theoretical Yield (g) |
| 2-(2-Chlorophenyl)acetonitrile | 151.59 | 0.066 | 10.0 | 1 | - |
| Ethanol | 46.07 | 0.079 | 3.64 | 1.2 | - |
| This compound HCl | 205.09 | - | - | - | 13.54 |
Note: The expected yield for the Pinner reaction can vary, but yields in the range of 60-80% are commonly reported for similar substrates.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous reagents are moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
The reaction of HCl with the nitrile/alcohol mixture is exothermic. Maintain careful temperature control.
Conclusion
The Pinner reaction provides a straightforward and effective method for the synthesis of this compound hydrochloride from 2-(2-chlorophenyl)acetonitrile. The protocol described here offers a detailed guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions, particularly the exclusion of moisture and temperature management, is crucial for achieving a good yield and purity of the final product.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorophenyl Acetonitrile Manufacturer, Supplier from Navi Mumbai [navoneindia.in]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. US3402193A - Preparation of imido ester hydrochlorides - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
Application Note and Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(2-Chlorophenyl)ethanamidine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via the well-established Pinner reaction, a reliable method for converting nitriles to amidines. The protocol begins with the formation of an intermediate imidate salt from 2-(2-chlorophenyl)acetonitrile, which is subsequently converted to the target amidine hydrochloride through ammonolysis. This two-step, one-pot procedure is a classic and effective route for the preparation of amidines.
Introduction
Amidines are a class of organic compounds containing the R-C(=NH)NH2 functional group. They are recognized as important pharmacophores in modern drug discovery due to their ability to act as strong bases and participate in hydrogen bonding, making them valuable moieties in the design of enzyme inhibitors and receptor ligands. The synthesis of substituted amidines, such as this compound, is therefore of significant interest to the pharmaceutical industry. The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for amidine synthesis.[1] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then treated with ammonia to yield the corresponding amidine.[1]
Synthesis Workflow
The synthesis of this compound hydrochloride from 2-(2-chlorophenyl)acetonitrile proceeds in two main stages, which can be performed sequentially in the same reaction vessel.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of acetamidine hydrochloride via the Pinner reaction.[3]
Materials:
-
2-(2-Chlorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
-
Ammonia gas
-
Calcium Chloride drying tube
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
Procedure:
Part 1: Formation of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a calcium chloride drying tube, place a solution of 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).
-
Cool the flask in an ice-salt bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Continue the addition of hydrogen chloride until the solution is saturated and a slight excess has been added (approximately 1.1-1.2 equivalents).
-
Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours, or until a solid mass of the imidate hydrochloride precipitates.[3]
Part 2: Ammonolysis to this compound hydrochloride
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold anhydrous ethanol. The concentration of the ammonia solution should be determined by titration.
-
To the flask containing the crystalline ethyl 2-(2-chlorophenyl)acetimidate hydrochloride, add a sufficient amount of the ethanolic ammonia solution.
-
Stir the mixture at room temperature. The imidate hydrochloride will gradually dissolve, and ammonium chloride will precipitate.[3]
-
Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
The filtrate, containing the desired this compound hydrochloride, can be concentrated under reduced pressure to induce crystallization.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified this compound hydrochloride.
Data Presentation
As this is a generalized protocol, specific quantitative data such as yield and spectroscopic analysis would be determined upon execution of the experiment. The expected data to be collected are presented in the table below.
| Parameter | Expected Data |
| Yield | To be determined experimentally. |
| Appearance | Crystalline solid. |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Characteristic peaks corresponding to the protons of the 2-chlorophenyl group and the ethanamidine moiety. |
| ¹³C NMR | Characteristic peaks for the carbons of the 2-chlorophenyl group and the amidine carbon. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound or its protonated form. |
| Purity (e.g., by HPLC) | To be determined experimentally. |
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Dry hydrogen chloride and ammonia are corrosive and toxic gases. Handle with appropriate safety measures.
-
Anhydrous solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This detailed protocol provides a robust starting point for the synthesis of this compound, a compound of interest for further research and development in the pharmaceutical sector.
References
Application Notes and Protocols for the Use of 2-(2-Chlorophenyl)ethanamidine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethanamidine is a valuable bifunctional molecule poised for application in the synthesis of a diverse range of heterocyclic compounds. The core structure, featuring a nucleophilic amidine group and a substituted phenyl ring, makes it an ideal precursor for constructing various nitrogen-containing ring systems that are prevalent in medicinal chemistry and drug discovery. The amidine moiety can act as a dinucleophilic N-C-N synthon, readily participating in cyclocondensation reactions with various electrophilic partners. The 2-chlorophenyl group can influence the biological activity and pharmacokinetic properties of the resulting heterocyclic derivatives.
These application notes provide detailed protocols for the synthesis of pyrimidines, imidazoles, and 1,3,5-triazines using this compound as the primary starting material. The provided protocols are based on well-established, high-yield synthetic methodologies for analogous amidine compounds and serve as a comprehensive guide for researchers.[1][2]
Disclaimer: The following protocols are adapted from established literature methods for structurally similar amidines. Researchers should consider these as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry, and catalyst) may be necessary to achieve optimal yields for this specific substrate.
Synthesis of Substituted Pyrimidines
Application Notes
Pyrimidines are a fundamental class of N-heterocycles, forming the core structure of nucleobases and a multitude of FDA-approved drugs. The synthesis of pyrimidines from amidines is a classic and reliable strategy.[3] The most common approach involves the condensation of an amidine with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound (e.g., β-diketones or β-ketoesters), in a reaction often referred to as the Pinner synthesis.[4][5] This [3+3] cyclocondensation reaction provides a direct and efficient route to polysubstituted pyrimidine rings. The reaction of this compound with a β-diketone is expected to yield 2-(2-chlorobenzyl)-4,6-disubstituted pyrimidines.
Experimental Protocol: Synthesis of 2-(2-Chlorobenzyl)-4,6-dimethylpyrimidine
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to generate the free amidine base.
-
Add acetylacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2-chlorobenzyl)-4,6-dimethylpyrimidine.
Data Presentation
Table 1: Representative Synthesis of Pyrimidine Derivatives
| 1,3-Dicarbonyl Compound | Product | Expected Yield (%) |
| Acetylacetone | 2-(2-Chlorobenzyl)-4,6-dimethylpyrimidine | 75-85 |
| Dibenzoylmethane | 2-(2-Chlorobenzyl)-4,6-diphenylpyrimidine | 70-80 |
| Ethyl acetoacetate | 2-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidine | 65-75 |
Yields are estimated based on analogous reactions reported in the literature.[3][6]
Workflow Visualization
Caption: Workflow for the synthesis of pyrimidine derivatives.
Synthesis of Substituted Imidazoles
Application Notes
The imidazole nucleus is a critical scaffold in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. A highly efficient and widely used method for constructing 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone.[7][8][9] This reaction provides a straightforward route to the imidazole core. Using this compound, this method allows for the synthesis of imidazoles bearing a 2-(2-chlorobenzyl) substituent, which can be further elaborated.
Experimental Protocol: Synthesis of 2-(2-Chlorobenzyl)-4-phenyl-1H-imidazole
Materials:
-
This compound hydrochloride (1.0 eq)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.0 eq)
-
Potassium bicarbonate (KHCO₃) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Isopropyl ether
-
Hexanes
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Prepare a solution of this compound hydrochloride (1.0 eq) and potassium bicarbonate (4.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Heat the mixture to a vigorous reflux.
-
Separately, dissolve 2-bromoacetophenone (1.0 eq) in THF.
-
Add the 2-bromoacetophenone solution dropwise to the refluxing amidine mixture over 30 minutes.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the THF by distillation under reduced pressure.
-
The product is expected to crystallize or precipitate from the remaining aqueous solution. Collect the solid by filtration.
-
Wash the crude product with water.
-
For further purification, the solid can be repulped in a mixture of isopropyl ether and hexanes (1:1), filtered, and dried under vacuum to yield the pure 2-(2-chlorobenzyl)-4-phenyl-1H-imidazole.[8]
Data Presentation
Table 2: Representative Synthesis of Imidazole Derivatives
| α-Haloketone | Product | Expected Yield (%) |
| 2-Bromoacetophenone | 2-(2-Chlorobenzyl)-4-phenyl-1H-imidazole | 80-90 |
| Chloroacetone | 2-(2-Chlorobenzyl)-4-methyl-1H-imidazole | 75-85 |
| 2-Bromo-4'-fluoroacetophenone | 2-(2-Chlorobenzyl)-4-(4-fluorophenyl)-1H-imidazole | 80-90 |
Yields are estimated based on analogous reactions reported in the literature.[7][8]
Workflow Visualization
Caption: Workflow for the synthesis of imidazole derivatives.
Synthesis of Substituted 1,3,5-Triazines
Application Notes
1,3,5-Triazines (s-triazines) are a class of heterocycles with a broad range of applications, including in pharmaceuticals, agrochemicals, and materials science. One synthetic route to 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of amidines or nitriles. A more versatile approach for creating unsymmetrical triazines is the reaction of two equivalents of an amidine with a one-carbon source.[10][11] For instance, the reaction of an amidine with an alcohol in the presence of a copper catalyst can provide access to 1,3,5-triazine derivatives.[12]
Experimental Protocol: Synthesis of 2,4-Bis(2-chlorobenzyl)-6-phenyl-1,3,5-triazine
Materials:
-
This compound hydrochloride (2.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Sealed reaction vessel or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate/oil bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine this compound hydrochloride (2.0 eq), benzamidine hydrochloride (1.0 eq), copper(II) acetate monohydrate (0.2 eq), and sodium carbonate (2.0 eq).
-
Add toluene as the solvent.
-
Seal the vessel or equip the flask with a reflux condenser and heat the mixture to 110-120 °C in the air.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2,4-bis(2-chlorobenzyl)-6-phenyl-1,3,5-triazine.[12]
Data Presentation
Table 3: Representative Synthesis of 1,3,5-Triazine Derivatives
| Amidine 1 (2 eq) | Amidine 2 (1 eq) | Product | Expected Yield (%) |
| This compound | Benzamidine | 2,4-Bis(2-chlorobenzyl)-6-phenyl-1,3,5-triazine | 60-75 |
| This compound | 4-Methoxybenzamidine | 2,4-Bis(2-chlorobenzyl)-6-(4-methoxyphenyl)-1,3,5-triazine | 60-70 |
| This compound | Acetamidine | 2,4-Bis(2-chlorobenzyl)-6-methyl-1,3,5-triazine | 50-65 |
Yields are estimated based on analogous cross-condensation reactions reported in the literature.[10][12]
Workflow Visualization
Caption: Workflow for the synthesis of 1,3,5-triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(2-Chlorophenyl)ethanamidine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethanamidine is a small molecule belonging to the amidine class of compounds. The amidine functional group is a key pharmacophore due to its ability to mimic the protonated side chains of arginine and lysine at physiological pH.[1] This structural mimicry allows amidine-containing molecules to interact with the active sites of various enzymes that recognize these basic amino acids as substrates, making them a promising class of enzyme inhibitors.[1][2] Consequently, this compound holds potential as a candidate for screening and development as an inhibitor for several enzyme families.
These application notes provide detailed protocols for investigating the inhibitory effects of this compound against three potential enzyme classes: serine proteases, protein kinases, and protein arginine deiminases (PADs). The methodologies described herein are designed to guide researchers through initial screening, determination of inhibitory potency (IC50), and preliminary mechanism of action studies.
Potential Enzyme Targets and Rationale
The positively charged amidine group can effectively target enzymes with negatively charged pockets in their active sites.[1] Based on the known activities of other amidine-containing compounds, the following enzyme classes are logical starting points for screening this compound:
-
Serine Proteases: Enzymes like thrombin, trypsin, and urokinase-type plasminogen activator (uPA) have substrate recognition sites that accommodate arginine or lysine residues. Amidine-based molecules can act as competitive inhibitors of these proteases.[1][3]
-
Protein Kinases: Certain kinases, such as sphingosine kinases, can be targeted by small molecules that interfere with substrate or ATP binding. The potential for electrostatic interactions makes amidine derivatives interesting candidates.[1]
-
Protein Arginine Deiminases (PADs): These enzymes catalyze the conversion of arginine to citrulline. Given that the amidine group mimics the guanidinium group of arginine, this compound could potentially inhibit PADs.[2]
Data Presentation: Inhibitory Activity Summary
The following tables provide a template for summarizing the quantitative data obtained from enzyme inhibition assays with this compound.
Table 1: IC50 Values for this compound Against Various Enzymes
| Enzyme Target | Substrate | Substrate Concentration | IC50 (µM) | Hill Slope |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | 1 mM | Data | Data |
| Thrombin | Chromogenic Substrate S-2238 | 200 µM | Data | Data |
| PAD4 | Benzoyl-L-Arginine Ethyl Ester | 2 mM | Data | Data |
| Sphingosine Kinase 1 | Sphingosine | 10 µM | Data | Data |
Table 2: Kinetic Parameters of Inhibition
| Enzyme Target | Inhibitor | Substrate | Ki (µM) | Mechanism of Inhibition |
| e.g., Trypsin | This compound | Nα-Benzoyl-L-arginine ethyl ester | Data | e.g., Competitive |
| e.g., PAD4 | This compound | Benzoyl-L-Arginine Ethyl Ester | Data | e.g., Uncompetitive |
Experimental Protocols
Prior to initiating enzyme inhibition assays, it is crucial to characterize the physicochemical properties of this compound, such as its solubility and stability in the assay buffer.[4] Stock solutions of the inhibitor are typically prepared in an organic solvent like DMSO, and subsequent dilutions are made in the assay buffer. The final concentration of the organic solvent in the assay should generally not exceed 1-2% to avoid affecting enzyme activity.[4]
Protocol 1: Serine Protease Inhibition Assay (General)
This protocol is designed for a generic serine protease using a chromogenic or fluorogenic substrate and can be adapted for enzymes like trypsin or thrombin.[3]
Materials:
-
Purified serine protease
-
Specific chromogenic or fluorogenic substrate for the target enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)[3]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. For an 8-point dose-response curve, concentrations might range from 1 nM to 100 µM.[4]
-
Prepare a working solution of the serine protease in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells.
-
For positive control (no inhibition) and negative control (no enzyme activity) wells, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.[1]
-
Add 80 µL of the enzyme solution to all wells except the negative control wells. Add 80 µL of assay buffer to the negative control wells.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Add 10 µL of the substrate solution to all wells to start the reaction.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the kinetic curves.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Protein Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is converted into a luminescent signal.[1]
Materials:
-
Purified protein kinase
-
Kinase substrate and ATP
-
This compound
-
Kinase Assay Buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer with a constant percentage of DMSO.
-
Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.[1]
-
-
Assay Setup:
-
Add 5 µL of the inhibitor dilutions to the wells of the microplate.
-
Add 5 µL of the kinase reaction master mix to each well to initiate the reaction.[1]
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
-
Measurement:
-
Measure the luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration based on the reduction in the luminescent signal compared to controls.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Protocol 3: Protein Arginine Deiminase (PAD) Inhibition Assay
This colorimetric assay measures the amount of citrulline produced by the PAD enzyme.[2]
Materials:
-
Purified PAD enzyme (e.g., PAD4)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester)
-
This compound
-
PAD Assay Buffer
-
Detection reagent (reacts with citrulline to produce a colored product)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the PAD assay buffer.
-
Prepare a working solution of the PAD enzyme.
-
Prepare a working solution of the substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the PAD enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include appropriate controls.[2]
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[2]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to each well.
-
Incubate at 37°C for 30-60 minutes.[2]
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for color development.[2]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of PAD inhibition for each inhibitor concentration compared to the negative control.
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Mechanism of competitive enzyme inhibition.
Caption: Inhibition of a target serine protease in a signaling cascade.
References
Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethanamidine is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is essential for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound in different matrices, with a primary focus on biological samples such as plasma.
The methodologies described herein are based on established analytical principles for compounds with similar physicochemical properties, including other chlorophenyl derivatives and basic polar molecules. While specific performance data for this compound is not extensively available in public literature, the provided protocols offer a robust starting point for method development and validation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate analytical techniques and the optimization of experimental parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| Boiling Point | 278°C | Chemical-Suppliers[2] |
| Flash Point | 122°C | Chemical-Suppliers[2] |
| CAS Number | 55154-88-6 | PubChem[1] |
Recommended Analytical Technique: LC-MS/MS
For the sensitive and selective quantification of this compound in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. This method offers high specificity by utilizing the mass-to-charge ratio of the analyte and its fragments, minimizing interference from matrix components.
Experimental Protocols
Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of multiple pharmaceuticals in rat plasma and is suitable for pharmacokinetic studies.[3]
1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample, at a concentration of 1 µg/mL in methanol).
-
Vortex the sample for 1 minute.
-
Add 800 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes at room temperature.
-
Centrifuge the sample at 12,000 × g for 10 minutes.
-
Transfer 750 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of 50% methanol (v/v).
-
Vortex for 5 minutes and centrifuge for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Liquid Chromatography Conditions
Given that this compound is a basic compound, a reversed-phase C18 column with an acidic mobile phase is recommended to ensure good peak shape and retention.[4]
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
1.3. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
-
Ionization Mode: ESI+
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 169.0)
-
Product Ion (Q3): To be determined by direct infusion of a standard solution. A plausible fragmentation would involve the loss of the amidine group.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
1.4. Method Validation Parameters (Representative)
The following table provides typical performance characteristics for LC-MS/MS methods used for the quantification of small molecules in plasma. These values should be established during method validation for this compound.
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL[5] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% CV) | < 15% |
| Extraction Recovery | 65 - 115%[6] |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
High-Performance Liquid Chromatography (HPLC) with UV Detection
For the analysis of bulk drug substances or simple formulations where high sensitivity is not required, HPLC with UV detection can be a suitable alternative.
2.1. Chromatographic Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of a standard solution (a wavelength around 220-230 nm is expected based on the chlorophenyl group).
2.2. Standard and Sample Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration curve.
Table 3: Representative HPLC-UV Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method components.
Caption: General workflow for the quantification of this compound in plasma.
References
- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-suppliers.eu [chemical-suppliers.eu]
- 3. scienceopen.com [scienceopen.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2-(2-Chlorophenyl)ethanamidine
These application notes provide detailed methodologies for the quantitative analysis of 2-(2-Chlorophenyl)ethanamidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed reverse-phase HPLC method for the quantification of this compound. The methodology is based on established principles for the analysis of structurally related aromatic and chlorinated compounds.[1][2]
Experimental Protocol: HPLC Analysis
a. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
-
Sample Solution: Prepare the sample solution by dissolving the material under investigation in the mobile phase to achieve a concentration within the calibration range.
b. Chromatographic Conditions: The suggested HPLC parameters are outlined in the table below. Method optimization may be required to achieve optimal peak shape and resolution.[1]
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer if needed. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or λmax) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
c. Method Validation: For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are presented below with typical expected performance.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
d. Data Analysis: Integrate the peak area of this compound in the chromatograms of the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section describes a proposed GC-MS method for the analysis of this compound. This technique offers high selectivity and sensitivity, making it suitable for trace-level analysis.
Experimental Protocol: GC-MS Analysis
a. Sample Preparation and Derivatization:
-
Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]
-
Derivatization: To improve the volatility and chromatographic behavior of the amidine group, derivatization may be required. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Standard Preparation: Prepare a stock solution of the derivatized analyte and create a series of calibration standards by dilution in a suitable solvent (e.g., ethyl acetate).
b. GC-MS Conditions: The following table outlines the suggested GC-MS parameters. Optimization of the temperature program and MS settings will be necessary.
| Parameter | Suggested Condition |
| GC Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
c. Quantitative Analysis: The quantification of this compound can be performed using an internal standard method. The mass spectrometer should be operated in SIM mode, monitoring characteristic ions of the derivatized analyte and the internal standard.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Derivatization of 2-(2-Chlorophenyl)ethanamidine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethanamidine is a chemical scaffold with potential for derivatization to generate novel compounds for various bioassays. The presence of the reactive amidine group allows for a range of chemical modifications to explore structure-activity relationships (SAR) and develop candidates for antimicrobial, anticonvulsant, and anticancer screening. These application notes provide detailed protocols for the derivatization of this compound and its precursors, along with methodologies for relevant bioassays.
Derivatization Strategies and Protocols
The primary strategies for generating a library of derivatives from this compound involve the synthesis of the amidine from a nitrile precursor, followed by N-substitution.
Protocol 1: Synthesis of this compound from 2-(2-Chlorophenyl)acetonitrile
This protocol outlines the conversion of a nitrile to a primary amidine, a key intermediate for further derivatization.
Materials and Equipment:
-
2-(2-Chlorophenyl)acetonitrile
-
Anhydrous methanol
-
Sodium methoxide (0.5 M solution in methanol)
-
Ammonium chloride
-
Chloroform
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-Chlorophenyl)acetonitrile (1.0 eq.) in anhydrous methanol.
-
Add sodium methoxide solution (0.2 eq.) to the mixture.
-
Heat the reaction mixture to 43°C and stir for 15 hours.[1]
-
Add ammonium chloride (1.1 eq.) to the reaction and continue stirring at the same temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent to dryness.[1]
-
Resuspend the crude material in chloroform and filter to remove any inorganic salts.
-
Evaporate the chloroform to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of N-Substituted 2-(2-Chlorophenyl)ethanamidines
This protocol describes the direct synthesis of N-substituted amidines from a nitrile and a primary amine using a strong base.[2]
Materials and Equipment:
-
2-(2-Chlorophenyl)acetonitrile
-
Substituted primary amine (e.g., aniline derivatives)
-
Strong base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., THF, dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq.) in the anhydrous aprotic solvent.
-
Cool the solution to 0°C and slowly add the strong base (1.2 eq.).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-(2-Chlorophenyl)acetonitrile (1.0 eq.) in the anhydrous aprotic solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-substituted this compound by column chromatography.
Bioassay Protocols and Data
Derivatives of this compound can be screened for a variety of biological activities. Below are protocols for common bioassays and a summary of quantitative data for structurally related compounds.
Antimicrobial Activity
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials and Equipment:
-
Test compounds (derivatives of this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Quantitative Data:
| Compound | Target Organism | MIC (µg/mL) |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | >100 |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | >100 |
| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | >100 |
| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | >100 |
| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | >100 |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | >100 |
| N-(4-chlorophenyl)-2-chloroacetamide | C. albicans | >100 |
| N-(4-fluorophenyl)-2-chloroacetamide | C. albicans | >100 |
| N-(3-bromophenyl)-2-chloroacetamide | C. albicans | >100 |
Note: The provided data indicates that while these specific chloroacetamides showed some effectiveness, their MIC values were greater than 100 µg/mL.[3]
Anticonvulsant Activity
Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice
This is a common preclinical screening model for generalized tonic-clonic seizures.
Materials and Equipment:
-
Test compounds
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).
-
After a set pre-treatment time (e.g., 30 minutes), deliver a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
A group of at least 8 mice should be used for each compound.
Quantitative Data:
The following table summarizes the anticonvulsant activity of some 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share the 2-chlorophenyl moiety.
| Compound ID | Dose (mg/kg, i.p.) | % Protection (MES Test) |
| 5 | 100 | 25 |
| 6 | 100 | 100 |
| 10 | 100 | 25 |
| 13 | 100 | 25 |
| 14 | 100 | 25 |
| 17 | 100 | 25 |
| 18 | 100 | 25 |
Data from a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.[4]
Anticancer Activity
Protocol 5: MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials and Equipment:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Quantitative Data:
The table below shows the in vitro anticancer activity of 2-chloro-N-(phenazin-2-yl)benzamide, a compound with a 2-chlorophenyl group, against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | 2.8 ± 0.3 |
| HepG2 (Hepatocellular carcinoma) | 3.5 ± 0.4 | |
| MGC803 (Gastric carcinoma) | > 50 | |
| HCT116 (Colorectal carcinoma) | 25.4 ± 2.1 | |
| MCF7 (Breast adenocarcinoma) | 15.6 ± 1.5 | |
| Cisplatin (Control) | K562 (Leukemia) | 3.1 ± 0.2 |
| HepG2 (Hepatocellular carcinoma) | 4.2 ± 0.5 |
Data from a study on 2-phenazinamine derivatives.[5]
Potential Signaling Pathways
The biological activities of amidine-containing compounds can be attributed to their interaction with various cellular targets and signaling pathways. Based on studies of structurally related molecules, the following pathways are potential targets for derivatives of this compound.
Sphingosine Kinase (SphK) Pathway
Amidine-based compounds have been identified as inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P). S1P is involved in cell proliferation, survival, and migration. Inhibition of SphK can lead to decreased S1P levels, which in turn can reduce cancer cell proliferation.[1]
Caption: Potential inhibition of the Sphingosine Kinase pathway.
Acid-Sensing Ion Channels (ASICs)
Amidine and guanidine-containing compounds have been investigated as modulators of acid-sensing ion channels (ASICs).[2] ASICs are neuronal sodium channels activated by extracellular acidification and are implicated in pain sensation, fear, and anxiety.[6] Modulation of these channels could be a mechanism for potential analgesic or neurological effects.
Caption: Hypothesized modulation of Acid-Sensing Ion Channels.
VEGFR-2/Akt Signaling Pathway
While more directly associated with 2-phenylacetamide derivatives, the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Akt signaling pathway is a crucial mechanism in anti-angiogenesis and cancer therapy.[1][7] Given the structural similarities, this pathway could be relevant for derivatives of this compound.
Caption: Potential inhibition of the VEGFR-2/Akt signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and bioassay screening of this compound derivatives.
Caption: General workflow for the synthesis of derivatives.
Caption: Workflow for bioassay screening and lead identification.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Proposed Synthesis of Norketamine Analogues Using 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The use of 2-(2-Chlorophenyl)ethanamidine for the synthesis of norketamine analogues is a novel concept and, to our knowledge, has not been previously reported in peer-reviewed literature. The following application notes and protocols describe a proposed, hypothetical synthetic pathway based on established chemical principles. The experimental details and expected outcomes are theoretical and would require significant research and development to be realized.
Introduction
Norketamine, the principal metabolite of ketamine, and its analogues are of significant interest in medicinal chemistry due to their potential as rapid-acting antidepressants and analgesics.[1] Traditional synthetic routes to the norketamine scaffold often commence from precursors such as 2-(2-chlorophenyl)cyclohexanone or 2-(2-chlorophenyl)-2-nitrocyclohexanone.[2][3] These methods, while established, can involve hazardous reagents and multiple steps.
This document outlines a speculative approach to norketamine analogues starting from this compound. Amidines are versatile functional groups in organic synthesis, known for their reactivity in forming heterocyclic and carbocyclic systems. The proposed strategy leverages the nucleophilic character of the amidine nitrogen atoms in a novel annulation reaction to construct the core 2-amino-2-aryl-cyclohexanone structure of norketamine analogues.
Proposed Synthetic Pathway
The proposed synthesis involves a Michael-type addition of this compound to a suitable cyclic α,β-unsaturated ketone, such as cyclohexenone, followed by an intramolecular condensation and subsequent hydrolysis. This sequence is conceptually related to a Robinson annulation, with the amidine serving as a unique nitrogen-containing component.
Logical Workflow of the Proposed Synthesis
Caption: Proposed reaction cascade for the synthesis of norketamine analogues.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Dihydropyrimidine Intermediate via Michael Addition and Cyclization
Objective: To synthesize a cyclic amidine intermediate through the reaction of this compound with a cyclohexenone analogue.
Materials:
-
This compound hydrochloride
-
Cyclohexenone (or a substituted analogue)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).
-
To this solution, add this compound hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature to form the free base.
-
Add the cyclohexenone analogue (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Cyclic Amidine Intermediate to the Norketamine Analogue
Objective: To hydrolyze the cyclic amidine intermediate to the corresponding 2-amino-2-(2-chlorophenyl)cyclohexanone analogue.
Materials:
-
Cyclic amidine intermediate from Protocol 1
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Sodium bicarbonate solution
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve the cyclic amidine intermediate (1.0 equivalent) in 3 M aqueous hydrochloric acid (50 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude norketamine analogue can be further purified by crystallization or column chromatography.
Data Presentation (Hypothetical)
The following table presents hypothetical data for the proposed two-step synthesis of a norketamine analogue.
| Step | Reactant A | Reactant B | Product | Theoretical Yield (%) | Purity (%) |
| 1 | This compound | Cyclohexenone | Cyclic Amidine Intermediate | 65 | 90 |
| 2 | Cyclic Amidine Intermediate | 3 M HCl | Norketamine | 70 | 95 |
Established Synthetic Routes to Norketamine
For context, a well-documented method for synthesizing norketamine involves the thermal rearrangement of an α-hydroxyimine, which is itself formed from the reaction of an α-bromoketone with liquid ammonia.[4][5] More recently, a continuous-flow process for this transformation has been developed, offering advantages in terms of safety and scalability.[4] Another established precursor for norketamine synthesis is 2-(2-chlorophenyl)-2-nitrocyclohexanone, which can be reduced to form the amino group.[2][3]
Signaling Pathways of Norketamine Analogues
Norketamine and its analogues are known to act primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The therapeutic effects, particularly the rapid antidepressant action, are believed to be mediated through the modulation of glutamatergic neurotransmission.
Caption: Simplified signaling pathway of norketamine analogues.
Conclusion
While the use of this compound in the synthesis of norketamine analogues represents an unexplored area of research, the proposed synthetic route provides a conceptual framework for future investigation. The development of novel synthetic strategies is crucial for the efficient production of these pharmaceutically important molecules. Researchers are encouraged to explore this and other innovative approaches to expand the chemical space of norketamine analogues for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Application Notes and Protocols for 2-(2-Chlorophenyl)ethanamidine in Agrochemical Research
A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: 2-(2-Chlorophenyl)ethanamidine is a formamidine derivative available for research purposes. Currently, there is a notable absence of published literature specifically detailing its agrochemical applications. The following application notes and protocols are therefore based on the well-established properties and mechanisms of the formamidine class of pesticides, providing a scientifically robust framework for its investigation as a potential agrochemical agent.
Introduction: The Formamidine Class and the Octopaminergic System
The formamidines are a unique class of acaricides and insecticides known for their effectiveness against pests that have developed resistance to conventional pesticides like organophosphates and carbamates.[1] Their distinct mode of action makes them valuable tools in integrated pest management (IPM) programs. Prominent members of this class include amitraz and chlordimeform.
The primary target of formamidine pesticides is the octopaminergic nervous system in invertebrates.[1][2] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter, neurohormone, and neuromodulator that regulates a multitude of physiological processes, including behavior, metabolism, and muscle contraction.[2] Formamidines act as agonists at octopamine receptors, mimicking the action of octopamine and leading to overstimulation of these pathways.[1][2] This disruption results in a range of sublethal and lethal effects, from altered feeding and mating behaviors to paralysis and death.[1]
This compound, with the chemical formula C₈H₉ClN₂, belongs to this promising class of compounds. Its structural features suggest that it may exhibit similar activities and a comparable mechanism of action to other formamidines, making it a compound of interest for agrochemical research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in agrochemical research, influencing formulation, delivery, and bioavailability.
| Property | Value | Source |
| CAS Number | 55154-88-6 | [3][4] |
| Molecular Formula | C₈H₉ClN₂ | [3][4] |
| Molecular Weight | 168.62 g/mol | [3][4] |
| Melting Point | 124-126°C | [3] |
| Boiling Point | 278°C | [3] |
| Flash Point | 122°C | [3] |
| Density | 1.24 g/cm³ | [3] |
| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [4] |
| Synonyms | 2-chlorophenylacetamidine, 2-(2-chlorophenyl)acetimidamide | [3][4] |
Proposed Agrochemical Applications
Based on the known biological activities of the formamidine class, this compound could be investigated for the following applications in agrochemical research:
-
Acaricide: Many formamidines exhibit potent activity against mites and ticks.[2] Research could focus on its efficacy against agronomically important mite species such as Tetranychus urticae (two-spotted spider mite).
-
Insecticide for Resistant Pests: Formamidines are often effective against insect populations that have developed resistance to other insecticide classes.[1] This compound could be screened against resistant strains of pests like the diamondback moth (Plutella xylostella) or whiteflies (Bemisia tabaci).
-
Synergist: Formamidines have been shown to enhance the efficacy of other insecticides when used in combination.[5] Investigating the synergistic potential of this compound with other classes of insecticides, such as pyrethroids or neonicotinoids, could lead to the development of more potent and sustainable pest control strategies.
-
Behavioral Modifier: At sublethal concentrations, formamidines can alter insect behavior, including feeding, mating, and oviposition.[1] These effects could be harnessed for crop protection.
Proposed Mechanism of Action: An Octopamine Receptor Agonist
It is hypothesized that this compound acts as an agonist at invertebrate octopamine receptors, similar to other formamidine pesticides.[1][2] The proposed mechanism involves the binding of the molecule to octopamine receptors, likely G-protein coupled receptors (GPCRs), on neuronal and non-neuronal cells. This binding is expected to trigger a downstream signaling cascade, leading to a variety of physiological responses.
There are different subtypes of octopamine receptors, which can be coupled to different second messenger systems, such as adenylyl cyclase (leading to changes in cAMP levels) or phospholipase C (leading to changes in intracellular calcium levels).[6] The specific effects of this compound would depend on its binding affinity and efficacy at these different receptor subtypes.
Figure 1: Proposed mechanism of action for this compound as an octopamine receptor agonist.
Experimental Protocols
The following are detailed, proposed protocols for the initial screening and characterization of this compound in an agrochemical research setting.
Protocol 1: Evaluation of Acaricidal/Insecticidal Activity via Leaf-Dip Bioassay
This protocol is designed to determine the lethal concentration (LC₅₀) of the compound against a target pest, such as spider mites or aphids.[7][8][9][10][11]
Materials:
-
This compound (technical grade, >98% purity)
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., bean leaves for spider mites, cabbage leaves for aphids)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine paintbrush
-
Target pest culture (e.g., adult female spider mites)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in acetone.
-
Preparation of Test Solutions: Create a series of dilutions from the stock solution using distilled water containing 0.05% (v/v) Triton X-100. A typical concentration range to start with could be 1, 10, 50, 100, and 500 ppm. A control solution containing only distilled water and Triton X-100 should also be prepared.
-
Leaf Treatment: Dip individual host plant leaves into each test solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaves on paper towels to air dry for 1-2 hours.
-
Bioassay Setup: Place a treated leaf, abaxial side up, on a moist filter paper in a Petri dish.
-
Pest Infestation: Using a fine paintbrush, transfer a known number of adult pests (e.g., 20-30 spider mites) onto each leaf disc.
-
Incubation: Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead pests at 24, 48, and 72 hours post-treatment. Pests are considered dead if they do not respond to gentle prodding with the paintbrush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.
Protocol 2: Assessment of Synergistic Effects with a Pyrethroid Insecticide
This protocol aims to determine if this compound can enhance the toxicity of a standard pyrethroid insecticide.[5][7][12]
Materials:
-
This compound
-
A standard pyrethroid insecticide (e.g., cypermethrin)
-
Target insect (e.g., third-instar larvae of Spodoptera frugiperda)
-
Materials for the chosen bioassay method (e.g., leaf-dip or topical application)
Procedure:
-
Determine Sub-lethal Concentrations: First, determine the LC₂₀ (concentration causing 20% mortality) for both this compound and the pyrethroid insecticide individually using the method described in Protocol 1.
-
Prepare Mixtures: Prepare a series of mixtures containing the LC₂₀ of this compound with varying concentrations of the pyrethroid insecticide. Also, prepare a series of dilutions of the pyrethroid alone.
-
Conduct Bioassay: Perform a bioassay (e.g., leaf-dip) with the mixtures and the pyrethroid alone.
-
Data Analysis: Calculate the LC₅₀ of the pyrethroid in the presence and absence of this compound.
-
Calculate Synergism Ratio (SR): SR = LC₅₀ of pyrethroid alone / LC₅₀ of pyrethroid in the presence of this compound An SR value greater than 1 indicates synergism.
Proposed Workflow for Octopamine Receptor Binding Assay
To confirm the proposed mechanism of action, a competitive radioligand binding assay can be performed to determine the affinity of this compound for insect octopamine receptors.[13][14][15][16]
Figure 2: Proposed workflow for an octopamine receptor binding assay.
Analytical Method Development: HPLC Analysis
For quantitative analysis of this compound in formulations or for residue analysis, a High-Performance Liquid Chromatography (HPLC) method can be developed.[17][18][19]
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Develop an extraction protocol appropriate for the sample matrix (e.g., QuEChERS for plant material).
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.
Conclusion
While specific agrochemical research on this compound is not yet publicly available, its classification as a formamidine suggests significant potential as a novel acaricide or insecticide, particularly for resistance management. The protocols and application notes provided here offer a comprehensive and scientifically grounded starting point for researchers to investigate its biological activity, mechanism of action, and potential for development as a new agrochemical tool. Further research is warranted to fully elucidate the specific properties and applications of this compound.
References
- 1. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. This compound | CAS 55154-88-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. irac-online.org [irac-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. hpst.cz [hpst.cz]
- 18. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 19. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(2-Chlorophenyl)ethanamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-(2-Chlorophenyl)ethanamidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is based on the well-established Pinner reaction, which transforms a nitrile into an amidine hydrochloride via an intermediate imidate ester.
Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride is a two-step process starting from 2-(2-Chlorophenyl)acetonitrile.
Step 1: Formation of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)
In the first step, 2-(2-Chlorophenyl)acetonitrile reacts with anhydrous ethanol in the presence of dry hydrogen chloride gas to form the corresponding imidate ester hydrochloride, commonly known as a Pinner salt. This reaction proceeds at low temperatures to ensure the stability of the resulting imidate.
Step 2: Ammonolysis of the Pinner Salt to this compound hydrochloride
The intermediate Pinner salt is then converted to the final product, this compound hydrochloride, through a reaction with ammonia. This step involves the nucleophilic attack of ammonia on the imidate, leading to the formation of the amidine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2-(2-Chlorophenyl)acetonitrile | C₈H₆ClN | 151.59 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 |
| Dry Hydrogen Chloride Gas | HCl | 36.46 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous Ammonia | NH₃ | 17.03 |
| Anhydrous Methanol | CH₃OH | 32.04 |
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride
This protocol is adapted from a similar synthesis of a related compound.
Procedure:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube on the outlet.
-
Charge the flask with 2-(2-Chlorophenyl)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature at 0 °C. The introduction of HCl should be controlled to prevent a significant temperature increase.
-
After the addition of approximately 1.1 equivalents of HCl, seal the flask and continue stirring at 0 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate of the Pinner salt should form.
-
Isolate the product by vacuum filtration, washing the solid with two portions of cold, anhydrous diethyl ether.
-
Dry the resulting white solid under vacuum over P₂O₅ to yield ethyl 2-(2-chlorophenyl)acetimidate hydrochloride.
Expected Yield: Based on analogous reactions, a high yield (approximately 90%) is anticipated.
Step 2: Synthesis of this compound hydrochloride
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend the ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours.
-
After the addition of ammonia, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction progress can be monitored by TLC or the disappearance of the starting imidate.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford this compound hydrochloride as a crystalline solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-(2-Chlorophenyl)acetonitrile | C₈H₆ClN | 151.59 | 24-26 |
| Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride | C₁₀H₁₃Cl₂NO | 234.12 | Not available |
| This compound hydrochloride | C₈H₁₀Cl₂N₂ | 205.09 | Not available |
| This compound (free base) | C₈H₉ClN₂ | 168.63 | 124-126[1] |
Visualizations
Caption: Synthetic workflow for this compound hydrochloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)ethanamidine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of 2-(2-Chlorophenyl)ethanamidine. The following resources are designed to address common problems encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound from 2-(2-chlorophenyl)acetonitrile is the Pinner reaction. This reaction involves two main steps: the formation of an intermediate imino ester hydrochloride (often called a Pinner salt) by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by ammonolysis of this intermediate to yield the desired amidine hydrochloride.[1][2][3]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can often be attributed to several critical factors:
-
Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester, a common side product that reduces the yield of the amidine.[1] It is crucial to use anhydrous solvents and reagents.[4]
-
Improper Temperature Control: The imino ester intermediate is thermally unstable.[1][3] Maintaining low temperatures during the formation of the Pinner salt is essential to prevent its decomposition into an amide and an alkyl chloride.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor quality of reagents, or steric hindrance from the ortho-substituted chlorophenyl group, which can render some aromatic nitriles less reactive.[2]
-
Losses During Work-up and Purification: The product may be lost during extraction and purification steps. Optimizing the pH during work-up is important to ensure the product is in a form that minimizes its solubility in the aqueous phase.[5][6]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, ensure the following:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the intermediate.[4][5]
-
Excess Alcohol: An excess of alcohol can lead to the formation of orthoesters.[1] Use a controlled stoichiometry of the alcohol.
-
Slow Reagent Addition: When introducing ammonia for the second step, slow, controlled addition at low temperatures can help to prevent side reactions.
Q4: How do I purify the final product, this compound?
A4: The crude product is typically an amidine salt (e.g., hydrochloride). Purification can be achieved through recrystallization from a suitable solvent system.[5][7] In some cases, column chromatography may be necessary to separate the desired product from starting materials and byproducts.[5] The choice of solvent for recrystallization will depend on the solubility profile of the amidine salt versus the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction | - Verify the quality and purity of the starting nitrile and alcohol. - Increase the reaction time for both the Pinner salt formation and the subsequent ammonolysis, monitoring progress by TLC. - Ensure an adequate amount of anhydrous HCl gas is bubbled through the reaction mixture. |
| Decomposition of Intermediate | - Maintain a low temperature (typically 0 °C or below) throughout the formation of the Pinner salt.[3] - Use the Pinner salt in the subsequent step as soon as it is formed without prolonged storage. | |
| Product Loss During Work-up | - Carefully adjust the pH of the aqueous phase during extraction to minimize the solubility of the amidine salt.[6] - Optimize the choice of extraction solvent. | |
| Presence of Impurities | Unreacted Starting Material | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[4] - Adjust the stoichiometry of the reactants if necessary. |
| Formation of Ester Byproduct | - Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere to exclude moisture.[4][5] | |
| Formation of Amide Byproduct | - Maintain low temperatures during the formation of the Pinner salt to prevent thermal decomposition.[3] | |
| Reaction Fails to Proceed | Poor Quality of Reagents | - Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy.[5] |
| Inappropriate Solvent | - Ensure the chosen alcohol and any co-solvent are appropriate for the Pinner reaction and are thoroughly dried. Anhydrous ethanol or methanol are common choices. |
Experimental Protocols
Key Experiment: Pinner Reaction for this compound Synthesis
This protocol is a general guideline based on the principles of the Pinner reaction.[2][8] Researchers should optimize the specific conditions for their laboratory setup.
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
Dissolve 2-(2-chlorophenyl)acetonitrile in a suitable anhydrous alcohol (e.g., ethanol) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 5 °C.
-
Continue passing HCl gas until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (12-48 hours), monitoring for the precipitation of the Pinner salt.
Step 2: Ammonolysis to Form the Amidine Hydrochloride
-
To the cold suspension of the Pinner salt from Step 1, add a cold, saturated solution of ammonia in anhydrous alcohol.
-
Add the ammonia solution slowly, ensuring the temperature remains low.
-
Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir for an additional period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude amidine hydrochloride can then be purified by recrystallization.
Data Presentation
The following table presents hypothetical, yet realistic, data to illustrate the impact of key reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization efforts.
| Entry | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Anhydrous Ethanol | 0 | 24 | 65 | 92 |
| 2 | Anhydrous Ethanol | 25 | 24 | 35 | 75 |
| 3 | Anhydrous Methanol | 0 | 24 | 70 | 94 |
| 4 | Ethanol (95%) | 0 | 24 | 20 | 60 |
| 5 | Anhydrous Ethanol | 0 | 12 | 45 | 88 |
Visualizations
Caption: Reaction pathway for the Pinner synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Caption: Logical relationships between causes and effects of low yield.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Pinner Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Chlorophenyl)ethanamidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-Chlorophenyl)ethanamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method for the synthesis of this compound from 2-(2-Chlorophenyl)acetonitrile is the Pinner reaction.[1][2][3] This two-step process first involves the formation of an intermediate imino ester hydrochloride (often called a Pinner salt) by reacting the nitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride.[4] The Pinner salt is then subsequently reacted with ammonia to yield the desired amidine.[2][4]
Q2: Why are anhydrous conditions critical for the Pinner reaction?
A2: The presence of water is detrimental to the Pinner reaction.[5] Water can hydrolyze the starting nitrile, the intermediate Pinner salt, or the final amidine product.[2] Hydrolysis of the Pinner salt will lead to the formation of the corresponding ester, 2-(2-chlorophenyl)acetate, as a significant byproduct, thereby reducing the yield of the desired amidine.[2] Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q3: What is the role of temperature in this synthesis?
A3: Temperature control is crucial, particularly during the formation of the Pinner salt.[3] The imino ester hydrochloride intermediate is thermodynamically unstable and can decompose at higher temperatures.[2][3] Low temperatures, typically ranging from 0 to 5 °C, are recommended to prevent the elimination of the Pinner salt to form an amide and an alkyl chloride.[2]
Q4: My final product is an oil and is difficult to handle and purify. What should I do?
A4: If the free base of this compound is an oil or difficult to crystallize, it is often advantageous to convert it to its hydrochloride salt. Amidine hydrochlorides are typically crystalline solids that are more easily purified by recrystallization. This can be achieved by treating a solution of the amidine free base with a solution of HCl in a suitable solvent like ethanol or isopropanol.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete formation of the Pinner salt due to insufficient HCl. 2. Presence of water in the reaction mixture leading to hydrolysis. 3. The nitrile is unreactive under the acidic conditions. | 1. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture or use a saturated solution of HCl in the alcohol. 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While less common for this substrate, consider a base-catalyzed alternative if the acidic conditions are proving ineffective.[2] |
| Presence of a Major Byproduct with a Carbonyl Peak in IR/NMR | Formation of ethyl 2-(2-chlorophenyl)acetate. | This is a result of hydrolysis of the intermediate Pinner salt. 1. Strictly maintain anhydrous conditions. 2. Ensure the reaction is worked up promptly after the Pinner salt formation to minimize exposure to any residual moisture. |
| Formation of an Amide Byproduct | Decomposition of the Pinner salt at elevated temperatures. | Maintain a low temperature (0-5 °C) during the Pinner salt formation and subsequent workup.[2] |
| Multiple Spots on TLC After Ammonolysis | 1. Incomplete reaction. 2. Presence of starting material and byproducts. | 1. Increase the reaction time or the concentration of ammonia during the second step. 2. Optimize the purification step. Consider converting the crude product to its hydrochloride salt for easier purification by recrystallization. |
| Difficulty in Isolating the Final Product | The free base of this compound may be an oil or have high solubility in the workup solvents. | 1. After the reaction, concentrate the solution and attempt to precipitate the product by adding a non-polar solvent. 2. Convert the crude free base to its hydrochloride salt, which is more likely to be a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). |
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
This two-step protocol outlines the synthesis of this compound from 2-(2-Chlorophenyl)acetonitrile.
Step 1: Formation of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)
-
Materials:
-
2-(2-Chlorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Dry Hydrogen Chloride (gas)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-(2-Chlorophenyl)acetonitrile (1.0 eq.) in a mixture of anhydrous ethanol (1.1 eq.) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2: Formation of this compound
-
Materials:
-
Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt from Step 1)
-
Anhydrous Ethanol
-
Ammonia (gas or a solution in ethanol)
-
-
Procedure:
-
Suspend the Pinner salt in anhydrous ethanol in a pressure-resistant flask.
-
Cool the suspension to 0 °C.
-
Saturate the mixture with anhydrous ammonia gas or add a saturated solution of ammonia in ethanol.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Data Presentation
| Parameter | Condition 1 (Optimized) | Condition 2 (Sub-optimal) | Expected Outcome |
| Water Content | Anhydrous (<0.05%) | > 0.1% | Increased formation of ester byproduct. |
| Temperature (Pinner Salt Formation) | 0-5 °C | Room Temperature | Increased decomposition of Pinner salt to amide byproduct.[2] |
| HCl | Saturated | Insufficient | Incomplete reaction and low yield. |
| Ammonia | Excess | Stoichiometric | Incomplete conversion of Pinner salt to amidine. |
Visualizations
Experimental Workflow
References
- 1. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)ethanamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chlorophenyl)ethanamidine. Our focus is on addressing common issues encountered during the Pinner reaction, the primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-(2-chlorophenyl)acetonitrile with an alcohol, typically ethanol, to form an intermediate ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the final amidine product.[1][2][3]
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The primary byproducts in the Pinner synthesis of this compound arise from side reactions of the Pinner salt intermediate. These include:
-
Ethyl 2-(2-chlorophenyl)acetate: Formed by the hydrolysis of the Pinner salt if water is present in the reaction mixture.[3][4]
-
2-(2-Chlorophenyl)acetamide: Can be formed through the thermal decomposition of the Pinner salt, especially at elevated temperatures.[3][4]
-
Orthoester (1,1,1-triethoxy-2-(2-chlorophenyl)ethane): This can be a significant byproduct if an excess of alcohol is used during the Pinner salt formation.[3][4]
-
Unreacted 2-(2-chlorophenyl)acetonitrile: Incomplete reaction will leave the starting material as an impurity.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions to prevent the formation of the ester byproduct.[1] This includes using dry solvents and reagents.
-
Temperature Control: Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from decomposing into the amide byproduct.[3][4]
-
Stoichiometry: Using a stoichiometric amount of alcohol relative to the nitrile can help minimize the formation of the orthoester byproduct.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete Pinner Salt Formation: Insufficient acid catalyst or reaction time can lead to incomplete conversion of the starting nitrile.
-
Hydrolysis of the Pinner Salt: As mentioned, the presence of water will lead to the formation of the ester, reducing the yield of the desired amidine.
-
Decomposition of the Pinner Salt: Higher reaction temperatures can lead to the formation of the amide, again lowering the amidine yield.
-
Issues with the Ammonolysis Step: Incomplete reaction with ammonia or loss of volatile ammonia from the reaction mixture can result in low conversion of the Pinner salt to the amidine.
Q5: What are the recommended methods for purifying the final product?
A5: this compound is typically isolated and purified as its hydrochloride salt. Recrystallization is a common and effective method for purification.[5] Suitable solvent systems for recrystallization often include ethanol, methanol, or mixtures of an alcohol with a less polar solvent like diethyl ether or ethyl acetate.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive acid catalyst (e.g., HCl in alcohol has degraded). | Prepare a fresh solution of HCl in anhydrous ethanol before use. |
| Insufficient reaction time for Pinner salt formation. | Increase the reaction time, monitoring the progress by TLC or GC-MS. | |
| Low temperature during ammonolysis leading to slow reaction. | Allow the reaction to warm to room temperature or slightly above, while monitoring for amide formation. | |
| Presence of Significant Ester Byproduct | Presence of water in reagents or solvents. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. |
| Incomplete conversion to the amidine, followed by hydrolysis during workup. | Ensure the ammonolysis step goes to completion before quenching the reaction. | |
| Presence of Significant Amide Byproduct | Reaction temperature was too high during Pinner salt formation. | Maintain a low temperature (e.g., 0-5 °C) throughout the addition of reagents and the initial reaction period.[3][4] |
| Pinner salt was stored for too long or at too high a temperature before ammonolysis. | Proceed with the ammonolysis step immediately after the formation of the Pinner salt. | |
| Difficult to Isolate/Crystallize the Product | Presence of oily byproducts (e.g., orthoester). | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect pH during workup. | Ensure the pH is appropriately adjusted to precipitate the hydrochloride salt. | |
| Supersaturation of the crystallization solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] |
Experimental Protocols
Key Experiment: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2-(2-Chlorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas or Acetyl Chloride
-
Anhydrous Diethyl Ether
-
Ammonia Gas or a solution of Ammonia in Ethanol
Procedure:
-
Preparation of Ethanolic HCl: A solution of hydrogen chloride in anhydrous ethanol is prepared by bubbling dry HCl gas through the alcohol at 0 °C or by the slow addition of acetyl chloride to anhydrous ethanol at 0 °C.
-
Pinner Salt Formation: 2-(2-Chlorophenyl)acetonitrile is dissolved in anhydrous diethyl ether and cooled to 0 °C. The cold ethanolic HCl solution is added dropwise with stirring, while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours until the formation of a precipitate (the Pinner salt) is complete.
-
Isolation of Pinner Salt (Optional but Recommended): The precipitated Pinner salt can be filtered under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and immediately used in the next step.
-
Ammonolysis: The Pinner salt is suspended in anhydrous ethanol and cooled to 0 °C. Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Isolation and Purification: The reaction mixture is filtered to remove ammonium chloride. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound hydrochloride.[5][6]
Visualizations
Caption: Synthetic pathway and common byproducts.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)ethanamidine
Welcome to the technical support center for the purification of crude 2-(2-Chlorophenyl)ethanamidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice, particularly if the crude product is in a solid form and relatively pure.[1] For separating the target compound from impurities with similar solubility profiles, column chromatography is the preferred method.[1]
Q2: What potential impurities should I be aware of during the synthesis and purification of this compound?
A2: The synthesis of this compound is commonly achieved through the Pinner reaction, starting from 2-(2-chlorophenyl)acetonitrile.[2] Potential impurities may include:
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Unreacted Starting Material: Residual 2-(2-chlorophenyl)acetonitrile.
-
Intermediate Pinner Salt: The imino ester hydrochloride intermediate formed during the reaction can sometimes be carried through.[2]
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Hydrolysis Byproducts: Formation of 2-(2-chlorophenyl)acetamide or methyl 2-(2-chlorophenyl)acetate can occur if water is present during the reaction or work-up.
-
Orthoester: Reaction of the Pinner salt with excess alcohol can lead to the formation of an orthoester.[1]
Q3: How can I assess the purity of my this compound after purification?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and helps in identifying any impurities.[4][5]
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | The solvent is not appropriate, or the volume is insufficient. | Test the solubility of a small amount of crude material in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. Ethanol, methanol, or mixtures with water are good starting points.[6][7] Ensure you are using enough solvent. |
| "Oiling out" instead of crystallizing | The solution is too concentrated, or the cooling rate is too fast. The melting point of the impurity is lowered. | Reheat the solution and add more solvent to reduce saturation. Allow the solution to cool slowly. Using a solvent pair (a good solvent and a poor solvent) can also help.[7] |
| No crystal formation upon cooling | The solution is too dilute, or nucleation has not initiated. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Low yield of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | The mobile phase (eluent) composition is not optimal. | Use Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find the best separation.[9] A gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with similar properties.[9] |
| Peak tailing for the amidine compound | This compound is a basic compound and can interact strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3] |
| Compound is stuck on the column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1] |
| Low recovery of the compound | The compound may be irreversibly adsorbed onto the silica gel. | In addition to adding a basic modifier, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[1] |
Quantitative Data Summary
The following table provides hypothetical data to illustrate the expected outcomes from the purification of crude this compound. The initial purity of the crude product is assumed to be approximately 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | 95 - 98 | 70 - 85 | Solvent: Ethanol/Water |
| Column Chromatography | 85 | > 99 | 60 - 80 | Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane/Methanol with 0.5% Triethylamine |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude solid in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use TLC to determine a suitable mobile phase. For this compound, a common stationary phase is silica gel. A typical mobile phase could be a gradient of methanol in dichloromethane (e.g., 0-10%) with the addition of 0.5% triethylamine to prevent peak tailing.[3][9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Storage and Handling of 2-(2-Chlorophenyl)ethanamidine
This technical support center provides guidance on preventing the degradation of 2-(2-Chlorophenyl)ethanamidine during storage. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of an amidine, the primary degradation pathways for this compound are hydrolysis, thermal degradation, and oxidation.
-
Hydrolysis: The amidine functional group is susceptible to hydrolysis, which can be catalyzed by the presence of water, and further accelerated by acidic or basic conditions. This reaction typically yields the corresponding amide (2-(2-chlorophenyl)acetamide) and ammonia.
-
Thermal Degradation: Exposure to elevated temperatures can lead to the decomposition of the molecule. While specific data for this compound is limited, thermal stress can promote various reactions, including hydrolysis and rearrangement.
-
Oxidation: Amidine compounds can be sensitive to oxidation.[1] Exposure to air (oxygen) and certain oxidizing agents can lead to the formation of various degradation products.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Q3: How should I prepare and store solutions of this compound?
A3: Due to the risk of hydrolysis and oxidation, it is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be prepared, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere. Aqueous solutions should be avoided for storage and prepared immediately before use.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may not always be visible. However, signs of degradation can include a change in color, clumping of the solid material (indicating moisture absorption), or a change in solubility. The most reliable way to assess degradation is through analytical techniques such as HPLC, GC-MS, or NMR.
Q5: What are the likely impurities to be found in a degraded sample?
A5: The most probable impurity resulting from hydrolysis is 2-(2-chlorophenyl)acetamide. Other potential impurities could arise from oxidative degradation or side reactions during synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify the storage conditions of the solid compound (cool, dry, dark, inert atmosphere). 2. Prepare fresh solutions for each experiment using a dry, aprotic solvent. 3. Assess the purity of the compound using a suitable analytical method (e.g., HPLC). |
| Change in physical appearance of the solid (e.g., color change, clumping) | Moisture absorption and/or oxidation. | 1. Discard the affected batch of the compound. 2. Ensure future storage is in a desiccator under an inert atmosphere. 3. Use a fresh, unopened container of the compound if available. |
| Poor solubility in a non-aqueous solvent | The compound may have degraded to less soluble impurities. | 1. Confirm the purity of the compound via analytical methods. 2. If degradation is confirmed, obtain a fresh batch of the compound. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Identify the degradation products if possible (e.g., by mass spectrometry). 2. The most likely hydrolysis product is 2-(2-chlorophenyl)acetamide. 3. Review storage and handling procedures to prevent further degradation. |
Data on Potential Degradation
| Condition | Parameter | Expected Stability of this compound | Primary Degradation Pathway | Potential Degradation Products |
| Hydrolytic | pH < 7 (Acidic) | Low | Acid-catalyzed hydrolysis | 2-(2-chlorophenyl)acetamide, Ammonia |
| pH 7 (Neutral) | Moderate (degradation accelerated by temperature) | Hydrolysis | 2-(2-chlorophenyl)acetamide, Ammonia | |
| pH > 7 (Basic) | Low | Base-catalyzed hydrolysis | 2-(2-chlorophenyl)acetamide, Ammonia | |
| Thermal | Elevated Temperature (>40°C) | Low to Moderate | Thermal decomposition, accelerated hydrolysis | 2-(2-chlorophenyl)acetamide, other decomposition products |
| Oxidative | Exposure to Air/Oxygen | Moderate | Oxidation | Various oxidized species |
| Photolytic | Exposure to UV Light | Stability not fully characterized, but caution is advised. | Photodegradation | Various photolytic products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis degradant, 2-(2-chlorophenyl)acetamide.
1. Materials and Reagents:
-
This compound sample
-
2-(2-chlorophenyl)acetamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
HPLC system with UV detector
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., 230 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase starting condition or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the 2-(2-chlorophenyl)acetamide reference standard in the same manner.
4. Analysis:
-
Inject the sample and reference standard solutions into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Compare the retention time of any impurity peaks to that of the 2-(2-chlorophenyl)acetamide reference standard to identify the primary hydrolysis product.
-
Calculate the purity of the sample based on the peak area percentage.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting storage and handling issues.
Caption: A standard experimental workflow for assessing compound purity via HPLC.
References
Technical Support Center: Scale-Up Synthesis of 2-(2-Chlorophenyl)ethanamidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2-Chlorophenyl)ethanamidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| SC-01 | Low yield of 2-(2-chlorophenyl)acetonitrile from 2-chlorobenzyl chloride. | 1. Incomplete reaction. 2. Side reactions, such as the formation of dimers or oligomers of the starting material. 3. Degradation of the product under the reaction conditions. | 1. Monitor the reaction closely using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure slow and controlled addition of the cyanide source to maintain a low concentration of the reactive intermediate. Use a suitable solvent to ensure homogeneity. 3. Perform a stability study of the product under the reaction conditions to identify and mitigate degradation pathways. |
| SC-02 | Formation of impurities during the conversion of the nitrile to the amidine. | 1. Incomplete conversion of the intermediate imidate. 2. Hydrolysis of the nitrile or amidine group. 3. Polymerization of the product. | 1. Ensure anhydrous conditions during the formation of the imidate. Use a sufficient excess of alcohol and acid catalyst. 2. Minimize exposure to water and control the pH during workup and purification. 3. Avoid high temperatures and prolonged reaction times during the final step. |
| SC-03 | Difficulty in isolating and purifying the final this compound product. | 1. The product may be highly soluble in the reaction solvent. 2. The product may be an oil or a low-melting solid, making crystallization difficult. 3. Presence of closely related impurities that are difficult to separate by chromatography. | 1. Perform a solvent screen to identify a suitable anti-solvent for precipitation or crystallization. 2. Consider converting the amidine to a stable salt (e.g., hydrochloride) to facilitate crystallization and handling. 3. Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition) or consider alternative purification techniques like preparative HPLC or crystallization. |
| SC-04 | Inconsistent product quality (e.g., color, purity) between batches. | 1. Variation in the quality of starting materials. 2. Lack of precise control over reaction parameters (temperature, addition rates). 3. Inconsistent workup and purification procedures. | 1. Implement stringent quality control checks for all starting materials and reagents. 2. Utilize automated process control systems to ensure consistent reaction conditions. 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Use of Cyanide: The synthesis likely involves a cyanide source (e.g., sodium cyanide) to form the nitrile intermediate. Cyanide is highly toxic, and appropriate safety measures, such as working in a well-ventilated fume hood and having a cyanide antidote kit readily available, are crucial.
-
Exothermic Reactions: The initial substitution reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially at a larger scale.
-
Handling of Reagents: Other reagents, such as strong acids or bases used in the formation of the amidine, require careful handling.
Q2: How can I minimize the formation of the dimeric impurity during the first step?
A2: To minimize the formation of the dimeric impurity, you can employ the following strategies:
-
High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular side reaction.
-
Slow Addition: Adding the 2-chlorobenzyl chloride slowly to the cyanide solution ensures that its concentration remains low throughout the reaction.
-
Temperature Control: Maintaining a consistent and optimal temperature can help control the reaction rate and minimize side reactions.
Q3: What is the best method for purifying the final product on a large scale?
A3: For large-scale purification, crystallization is often the most efficient and cost-effective method. If direct crystallization of the free base is challenging, consider forming a salt, such as the hydrochloride or acetate salt, which may have better crystallization properties. If chromatographic purification is necessary, flash chromatography with a suitable solvent system is a viable option.
Q4: Are there any stability issues with this compound that I should be aware of?
A4: Amidine functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to store the final product in a dry, inert atmosphere and at a controlled temperature. Long-term stability studies should be conducted to determine the optimal storage conditions.
Experimental Protocols
Key Experiment: Synthesis of 2-(2-chlorophenyl)acetonitrile
Objective: To synthesize the nitrile intermediate on a laboratory scale as a precursor to the final product.
Materials:
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2-chlorobenzyl chloride (1.0 eq)
-
Sodium cyanide (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium cyanide in DMSO.
-
Slowly add a solution of 2-chlorobenzyl chloride in DMSO to the cyanide solution via the dropping funnel over 1-2 hours, maintaining the internal temperature between 25-30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)acetonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Starting Material (2-chlorobenzyl chloride) | 10 g | 1 kg |
| Reaction Volume | 250 mL | 25 L |
| Reaction Time (Step 1) | 4 hours | 6 hours |
| Reaction Time (Step 2) | 12 hours | 18 hours |
| Yield (Overall) | 65% | 58% |
| Purity (by HPLC) | 98.5% | 97.2% |
| Major Impurity | Dimeric byproduct | Unreacted intermediate |
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Purifying 2-(2-Chlorophenyl)ethanamidine
Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)ethanamidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, a polar and basic compound.
Q1: My crude this compound is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common problem with polar compounds. Here are several strategies to induce crystallization:
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Solvent System Adjustment: The choice of solvent is critical. If you are using a single solvent system, try introducing an "anti-solvent" in which your compound is less soluble. For instance, after dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol, add a non-polar solvent like hexanes or diethyl ether dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
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Salt Formation: As an amidine, your compound is basic and can be converted to its hydrochloride salt, which is often more crystalline. This can be achieved by dissolving the crude base in a suitable solvent (e.g., isopropanol or diethyl ether) and adding a solution of HCl in the same or a miscible solvent.
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Scratching and Seeding: If the solution is supersaturated but reluctant to crystallize, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation. Alternatively, if you have a small amount of pure, solid material, adding a "seed crystal" can initiate crystallization.
Q2: I'm seeing persistent impurities in my NMR/HPLC analysis after a single purification step. What are the likely culprits and how can I remove them?
A2: Common impurities in amidine synthesis, particularly if a Pinner-type synthesis was employed, include the corresponding amide and orthoester.[1]
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Amide Impurity: The amide of 2-(2-chlorophenyl)acetic acid can form via hydrolysis of the amidine.[2] To minimize this, it is crucial to use anhydrous solvents and maintain neutral or slightly basic conditions during workup and storage.[2] Acid-base extraction can be effective here. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., NaHCO3 solution) to remove any acidic impurities. Then, extract the amidine into a dilute aqueous acid solution (e.g., 1M HCl). The amide impurity will remain in the organic layer. The aqueous layer can then be basified and the pure amidine re-extracted into an organic solvent.
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Orthoester Impurity: The orthoester can form if an excess of alcohol is used during a Pinner synthesis.[1] This impurity is typically less polar than the amidine. Column chromatography is often the most effective method for its removal.
Q3: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. How can I improve this?
A3: Streaking on silica gel is a common issue for basic compounds like amidines due to strong interactions with the acidic silanol groups on the silica surface.
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Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the silanol groups. Triethylamine (0.1-1%) is a common choice. For very polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol/DCM can be effective.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina is more basic than silica and can be a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be employed, where polar compounds elute earlier.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[3]
Q4: My yield is very low after recrystallization. What are the common causes?
A4: Low recovery during recrystallization can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to just dissolve your crude product.
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Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Purification Protocols
Below are detailed protocols for common purification techniques for this compound.
Protocol 1: Recrystallization via Hydrochloride Salt Formation
This method is suitable for crude material that is oily or contains non-basic impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., diethyl ether)
-
Diethyl ether (or another suitable anti-solvent)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of isopropanol.
-
Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a suitable solvent while stirring. The hydrochloride salt should precipitate.
-
Heat the mixture to dissolve the salt completely, adding a small amount of additional IPA if necessary.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold IPA, followed by diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Protocol 2: Acid-Base Extraction
This technique is effective for separating the basic amidine from neutral (e.g., orthoester) and acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or another water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel and other standard laboratory glassware
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated NaHCO3 solution to remove any acidic impurities.
-
Extract the amidine from the organic layer into the aqueous phase by washing with 1 M HCl. Repeat the acid extraction twice.
-
Combine the acidic aqueous layers. The neutral impurities will remain in the ethyl acetate layer, which can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10), which will precipitate the free amidine.
-
Extract the purified free amidine back into fresh ethyl acetate. Repeat this extraction twice.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Flash Column Chromatography
This protocol is designed to address issues with streaking of basic compounds on silica gel.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Standard equipment for flash column chromatography
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system and pack the column.
-
Choose an appropriate eluent system. A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Add 0.5-1% triethylamine to the eluent to suppress streaking.
-
Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes the expected purity levels after applying the different purification techniques to a crude sample of this compound.
| Purification Method | Starting Purity (Typical) | Purity After 1st Pass (Expected) | Purity After 2nd Pass (Expected) |
| Recrystallization (as HCl salt) | 80-90% | 95-98% | >99% |
| Acid-Base Extraction | 80-90% | 90-95% | N/A |
| Flash Column Chromatography | 80-90% | >98% | >99.5% |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization Failure
Caption: Troubleshooting guide for failed recrystallization attempts.
References
Technical Support Center: Synthesis of Substituted Ethanamidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted ethanamidines. Our resources address common side reactions and other experimental challenges to help ensure successful synthesis outcomes.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing substituted ethanamidines, and what are its primary drawbacks?
A1: The Pinner reaction is a widely used and classical method for synthesizing N-substituted ethanamidines.[1][2] It involves the acid-catalyzed reaction of an ethanenitrile with an alcohol to form an intermediate Pinner salt (an ethyl imidate hydrochloride), which is then reacted with a primary or secondary amine to yield the desired ethanamidine.[3][4] The primary drawbacks of the Pinner reaction are the formation of several potential side products, including orthoesters, esters, and amides.[3][5] The reaction is also sensitive to experimental conditions, particularly the presence of water and the reaction temperature.[2]
Q2: What are the main side products in the Pinner synthesis of ethanamidines, and how are they formed?
A2: The main side products are:
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Orthoesters: Formed when the intermediate Pinner salt reacts with excess alcohol in the reaction mixture.[3][6] This is a common side reaction if a large excess of the alcohol is used as a solvent or reagent.
-
Esters: Result from the reaction of the Pinner salt with any residual water present in the reaction mixture.[3][5] It is crucial to maintain anhydrous (dry) conditions to minimize ester formation.
-
Amides: Can be formed through the thermal decomposition of the Pinner salt intermediate, particularly at elevated temperatures.[2][3]
Q3: Are there alternative methods for the synthesis of substituted ethanamidines?
A3: Yes, several alternative methods exist, which can be advantageous depending on the specific substitution pattern and desired purity of the final product. These include:
-
From Amides and Amines: The reaction of an N-substituted acetamide with an amine in the presence of a coupling agent like trimethylaluminum can yield the desired amidine.
-
From Thioamides: N-substituted ethanethioamides can be converted to ethanamidines through reaction with amines, often with the assistance of a thiophilic agent.
-
Using N,N-Dimethylacetamide Dimethyl Acetal (DMADMA): This reagent can react with primary amines to form a mixture of the desired acetamidine and an imidate ester. The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of substituted ethanamidines.
| Observation | Potential Cause | Recommended Solution |
| Low or No Yield of Ethanamidine | Presence of Water: Water hydrolyzes the Pinner salt intermediate to an ester, a common cause of low yields.[5] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time at a low temperature before proceeding with the addition of the amine. | |
| Decomposition of Pinner Salt: The Pinner salt intermediate is thermally unstable and can decompose if the temperature is too high.[2][3] | Maintain a low reaction temperature (typically 0 °C or below) throughout the formation of the Pinner salt. | |
| Presence of a Significant Amount of Orthoester Byproduct | Excess Alcohol: The use of a large excess of alcohol as a solvent or reagent drives the equilibrium towards orthoester formation.[6] | Use a non-alcoholic solvent (e.g., diethyl ether, dichloromethane) and a stoichiometric amount of the alcohol. |
| Presence of a Significant Amount of Ester Byproduct | Moisture Contamination: As mentioned, water in the reaction will lead to the formation of an ester.[5] | Rigorously dry all solvents and reagents. Consider the use of molecular sieves to remove trace amounts of water. |
| Presence of a Significant Amount of Amide Byproduct | High Reaction Temperature: Elevated temperatures can cause the Pinner salt to decompose into an amide and an alkyl chloride.[2][3] | Strictly maintain low temperatures during the initial stages of the reaction. |
| Difficulty in Purifying the Final Product | Similar Polarity of Products and Byproducts: The desired ethanamidine and its byproducts may have similar polarities, making separation by standard column chromatography challenging. | Consider converting the ethanamidine to its hydrochloride salt, which often has different solubility properties, facilitating purification by recrystallization. Alternatively, explore other chromatography techniques such as ion-exchange chromatography. |
Data Presentation
While precise quantitative data on side product distribution is highly dependent on the specific substrates and reaction conditions, the following table summarizes the general influence of key parameters on the formation of the desired ethanamidine and its major side products in a Pinner-type synthesis.
| Parameter | Condition | Effect on Ethanamidine Yield | Effect on Orthoester Formation | Effect on Ester Formation | Effect on Amide Formation |
| Temperature | Low (≤ 0 °C) | Favorable | No significant effect | No significant effect | Minimized |
| High (> 25 °C) | Decreased | Increased | Increased | Significantly Increased | |
| Solvent | Anhydrous | Favorable | Neutral | Minimized | Neutral |
| Protic (excess alcohol) | Potentially Decreased | Significantly Increased | Neutral | Neutral | |
| Presence of Water | Significantly Decreased | Neutral | Significantly Increased | Neutral | |
| Reactant Stoichiometry | 1:1 Nitrile to Alcohol | Favorable | Minimized | Neutral | Neutral |
| Excess Alcohol | Potentially Decreased | Significantly Increased | Neutral | Neutral |
Experimental Protocols
Key Experiment: Synthesis of N-Phenyl-ethanamidine via the Pinner Reaction
This protocol provides a detailed methodology for the synthesis of a representative substituted ethanamidine.
Materials:
-
Acetonitrile (anhydrous)
-
Ethanol (anhydrous)
-
Aniline (distilled)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or a solution in anhydrous ether)
-
Sodium Hydroxide solution (1 M)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Formation of the Pinner Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, dissolve acetonitrile (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous ether (1.1 eq) dropwise with vigorous stirring.
-
After the addition of HCl, add anhydrous ethanol (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. A white precipitate of the Pinner salt should form.
-
-
Formation of the Ethanamidine:
-
To the suspension of the Pinner salt, add a solution of aniline (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench with a cold 1 M sodium hydroxide solution until the aqueous layer is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-phenyl-ethanamidine.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
Characterization:
-
The purified N-phenyl-ethanamidine can be characterized by NMR and IR spectroscopy.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group of the ethanamidine moiety, and the N-H protons.
-
¹³C NMR: Expect characteristic peaks for the aromatic carbons, the methyl carbon, and the amidine carbon (C=N).
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=N stretching, and C-N stretching.
-
Visualizations
Pinner Reaction Pathway and Side Reactions
References
Technical Support Center: Optimization of Catalysts for Amidine Synthesis from Nitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of amidines from nitriles.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inhibited Catalyst: The catalyst may be inactive or poisoned. | Ensure the catalyst is fresh or properly activated. If using a reusable catalyst, consider a regeneration step. For air-sensitive catalysts, ensure all reagents and solvents are rigorously degassed and the reaction is performed under an inert atmosphere. |
| Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for the specific substrates. | Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLCS) or Gas Chromatography (GC). | |
| Poor Substrate Reactivity: Nitriles with electron-donating groups can be less reactive.[1] | For less reactive nitriles, consider using a more active catalyst system or harsher reaction conditions, such as higher temperatures.[1] | |
| Presence of Water: Moisture can lead to the hydrolysis of intermediates and starting materials, reducing the yield. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere can also help to minimize exposure to atmospheric moisture. | |
| Formation of Side Products | Hydrolysis of Amidine: The amidine product can hydrolyze back to the corresponding amide, especially in the presence of water. | Work up the reaction under anhydrous conditions. Purification methods should also be chosen to minimize exposure to water. |
| Self-condensation of Starting Materials: Certain starting materials may react with themselves under the reaction conditions. | Adjust the order of addition of reagents. For example, adding the amine slowly to the mixture of the nitrile and catalyst might minimize self-condensation of the amine. | |
| Incomplete Conversion of Starting Materials | Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion. | Increase the catalyst loading incrementally. However, be aware that higher catalyst loading can sometimes lead to increased side product formation. |
| Short Reaction Time: The reaction may simply need more time to go to completion. | Extend the reaction time and monitor the progress by TLC or GC to determine the point of maximum conversion. | |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The product may have similar polarity to other components in the reaction mixture, making chromatographic separation difficult. | Modify the solvent system for column chromatography. Sometimes, converting the amidine to its hydrochloride salt can change its solubility and chromatographic behavior, facilitating purification. |
| Product Instability on Silica Gel: Some amidines can be unstable on silica gel, leading to degradation during chromatography. | Consider alternative purification methods such as crystallization, distillation, or using a different stationary phase for chromatography (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for amidine synthesis from nitriles?
A1: Transition metal catalysts, particularly those based on copper, are widely used.[1][2] Copper(I) salts like CuCl are often employed.[1] Other metals like zinc and ytterbium have also been shown to be effective.[3][4] Additionally, organocatalysts and metal-free methods are being developed.
Q2: My nitrile substrate has an electron-donating group, and the reaction is very slow. What can I do to improve the reaction rate and yield?
A2: Nitriles bearing electron-donating substituents are generally less reactive.[1] To improve the outcome, you can try increasing the reaction temperature, using a higher catalyst loading, or switching to a more active catalyst system. For example, some studies have shown better yields for electron-rich nitriles with specific ligand combinations in copper catalysis.
Q3: I am observing a significant amount of amide as a byproduct. What is the likely cause and how can I prevent it?
A3: The formation of an amide byproduct is most likely due to the hydrolysis of the amidine product or nitrile starting material. This is often caused by the presence of water in the reaction mixture. To minimize this, ensure that all your solvents and reagents are anhydrous, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: How do I choose the right solvent for my catalytic reaction?
A4: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMSO or polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective for copper-catalyzed reactions.[1] It is often best to screen a few different solvents to find the one that gives the best results for your specific substrate combination and catalyst system.
Q5: Can I reuse my catalyst?
A5: The reusability of a catalyst depends on its nature. Heterogeneous catalysts can often be recovered by filtration and reused after washing and drying. For homogeneous catalysts, recovery can be more challenging. Some research focuses on immobilizing homogeneous catalysts on solid supports to facilitate their reuse. Always check the literature for the specific catalyst you are using to see if reusability studies have been performed.
Experimental Protocols
General Protocol for Copper-Catalyzed Amidine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrile (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
2,2'-Bipyridine (0.1 mmol, 10 mol%)
-
Anhydrous 2,2,2-trifluoroethanol (TFE) (3 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction vessel, add the nitrile, amine, CuCl, Cs₂CO₃, and 2,2'-bipyridine.
-
Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the anhydrous TFE to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (3 x 5 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Catalyst Performance Data
The following table summarizes the performance of different catalytic systems for the synthesis of N-benzylbenzamidine from benzonitrile and benzylamine, providing a comparative overview.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl / 2,2'-bipyridine | 15 | Cs₂CO₃ | TFE | 100 | 15 | 83 | [1] |
| CuI / 2,2'-bipyridine | 15 | Cs₂CO₃ | DMSO | 100 | 15 | 45 | [1] |
| Cu(OAc)₂ / 2,2'-bipyridine | 15 | Cs₂CO₃ | DMSO | 100 | 15 | 32 | [1] |
| Yb(OTf)₃ | 5 | - | Toluene | 110 | 12 | 92 | [3] |
Visualizations
Caption: A typical experimental workflow for catalytic amidine synthesis.
Caption: A decision-making diagram for troubleshooting low yields.
References
Technical Support Center: Troubleshooting Amidine Hydrolysis in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving amidines in aqueous solutions, with a primary focus on preventing and diagnosing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is amidine hydrolysis and why is it a concern in my experiments?
A1: Amidine hydrolysis is a chemical reaction where the amidine functional group reacts with water, leading to its cleavage and the formation of a corresponding amide and an amine. This is a significant issue as it results in the degradation of your target compound, which can lead to a loss of biological activity, altered pharmacological profiles, and inaccurate experimental results. The amidine group is basic and can be protonated in aqueous solutions, and this protonated form, the amidinium ion, is susceptible to nucleophilic attack by water.
Q2: What are the primary factors that influence the rate of amidine hydrolysis?
A2: The rate of amidine hydrolysis is primarily influenced by three key factors:
-
pH: Hydrolysis is significantly accelerated under both acidic and basic conditions. Near a neutral pH, the rate of hydrolysis is generally at its minimum.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with higher temperatures. Performing experiments at lower temperatures (e.g., on ice) can help to slow down degradation.
-
Buffer Composition: The components of your buffer can influence the rate of hydrolysis. It is advisable to use non-nucleophilic buffers.
Q3: How can I tell if my amidine is degrading during my experiment?
A3: Degradation of your amidine can be detected by several analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in your chromatogram, which correspond to the amide and amine hydrolysis products, is a strong indicator of degradation. These products are typically more polar than the parent amidine and will therefore have different retention times. Mass spectrometry can be used to confirm the identity of these new peaks.
Q4: I'm observing broad peaks for my amidine in the 1H NMR spectrum. Is this related to hydrolysis?
A4: While broad peaks in an NMR spectrum can be an indicator of degradation, for amidines, it is more commonly associated with other factors. These include tautomerism (the existence of two or more interconvertible structural isomers), the quadrupolar moment of the nitrogen atoms, and proton exchange with residual water in the NMR solvent. To investigate this, you can try acquiring the spectrum at a lower temperature, using a dry aprotic solvent like DMSO-d₆, or performing a D₂O exchange experiment.
Q5: My amidine compound is precipitating out of my aqueous buffer. What could be the cause?
A5: Amidine-containing compounds, particularly as free bases, can have limited aqueous solubility. If the pH of your buffer is not compatible with the pKa of your amidine, it may lead to precipitation. For instance, if you have an amidine salt and the buffer pH is too high, the free base may form and precipitate. Conversely, if you are working with a less soluble free base, a slightly acidic buffer might improve solubility by forming the more soluble amidinium salt.
Q6: How should I prepare and store my amidine stock solutions to minimize hydrolysis?
A6: To ensure the longevity of your amidine stock solutions, it is recommended to dissolve the compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] These stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to protect from moisture.[3][4] It is also good practice to prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] When diluting into an aqueous buffer for your experiment, it is best to do so immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with amidines in aqueous solutions and provides a systematic approach to resolving them.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Amidine hydrolysis leading to a lower concentration of the active compound. | Verify the pH of your aqueous buffer and adjust to a neutral range (pH 6-8) if possible. Perform your experiment at a lower temperature (e.g., 4°C). Analyze your sample at different time points using HPLC to monitor for the appearance of degradation products. |
| Appearance of new peaks in HPLC analysis | Degradation of the amidine into its corresponding amide and amine. | Confirm the identity of the new peaks using mass spectrometry. If hydrolysis is confirmed, implement the mitigation strategies mentioned above (pH control, lower temperature). Consider if any components in your buffer are catalyzing the degradation. |
| Precipitation of the compound in aqueous buffer | Poor aqueous solubility of the amidine free base or salt at the current pH. | Check the pH of your buffer. If you have a salt, ensure the pH is not too basic. If you have a free base, a slightly acidic pH may improve solubility. You can also consider increasing the proportion of an organic co-solvent (like DMSO) in your final solution, if your experimental system allows. |
| Color change in the solution | This could indicate oxidation or another form of degradation. | Protect your solutions from light by using amber vials or wrapping them in foil.[2] Ensure your solvents and buffers are deoxygenated if your compound is known to be sensitive to oxidation. |
Data on Amidine Hydrolysis
The stability of amidines in aqueous solutions is highly dependent on pH. The following table summarizes computed pseudo-first-order rate constants for the hydrolysis of benzamidinium at 298 K, illustrating the significant impact of pH on the rate of degradation.
| pH | Speciation of Benzamidinium (%) | Speciation of Benzamidine (%) | Weighted Rate Coefficient (s⁻¹) | Half-life |
| 7 | ~100 | ~0 | 2.6 x 10⁻¹⁰ | ~84 years |
| 8 | ~100 | ~0 | 2.6 x 10⁻⁹ | ~8.4 years |
| 9 | 99.7 | 0.3 | 2.6 x 10⁻⁸ | ~300 days |
| 10 | 97.5 | 2.5 | 2.2 x 10⁻⁷ | ~36 days |
| 11 | 80.0 | 20.0 | 1.4 x 10⁻⁶ | ~5.7 days |
| 12 | 28.6 | 71.4 | 4.8 x 10⁻⁶ | ~1.7 days |
| 13 | 3.8 | 96.2 | 3.5 x 10⁻⁵ | ~5.5 hours |
Data adapted from computational studies on benzamidine hydrolysis. The dominant hydrolysis pathway involves hydroxide attack on the benzamidine form.
Experimental Protocols
Protocol: Monitoring Amidine Hydrolysis by Reverse-Phase HPLC
This protocol provides a general framework for monitoring the degradation of an amidine-containing compound in an aqueous solution over time.
1. Materials and Reagents:
-
Amidine-containing compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Buffer components (e.g., phosphate, acetate)
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC vials
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
3. Procedure:
a. Preparation of Solutions: i. Mobile Phase A: Prepare an aqueous buffer at the desired pH (e.g., 20 mM phosphate buffer). Filter through a 0.22 µm filter and degas. ii. Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter through a 0.22 µm filter and degas. iii. Sample Stock Solution: Accurately weigh a small amount of the amidine compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution. iv. Reaction Solution: In a clean vessel, prepare the aqueous buffer at the desired experimental pH and temperature.
b. Kinetic Experiment: i. Initiate the hydrolysis reaction by adding a small aliquot of the amidine stock solution to the pre-equilibrated aqueous buffer to achieve the desired final concentration. ii. Immediately withdraw a sample (T=0), quench the reaction if necessary (e.g., by adding a strong acid or base to shift to a more stable pH, or by rapid freezing), and filter it into an HPLC vial. iii. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional samples, quench, and filter them into separate HPLC vials.
c. HPLC Analysis: i. Set up the HPLC method. A typical starting point for a gradient elution is:
- Flow rate: 1.0 mL/min
- Column temperature: 25°C
- Detection wavelength: A wavelength where the amidine and expected degradation products have good absorbance (e.g., determined by a UV scan).
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it over time (e.g., to 95% over 20-30 minutes) to elute the parent compound and its more polar degradation products. ii. Inject the samples from the different time points onto the HPLC system.
4. Data Analysis: i. Integrate the peak areas of the parent amidine and any new peaks that appear over time. ii. Plot the natural logarithm of the peak area of the amidine against time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the hydrolysis. iii. The half-life (t₁/₂) of the amidine under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Mechanism of acid- and base-catalyzed amidine hydrolysis.
Caption: Experimental workflow for monitoring amidine hydrolysis.
Caption: Troubleshooting decision tree for amidine hydrolysis issues.
References
stability issues of 2-(2-Chlorophenyl)ethanamidine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of 2-(2-Chlorophenyl)ethanamidine in various solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed immediately after dissolution in a solvent.
-
Question: Why is my compound degrading so quickly in the solution?
-
Answer: Rapid degradation upon dissolution can be attributed to several factors. Firstly, the inherent instability of the compound in that specific solvent system may be the cause. It is also possible that the solvent contains impurities, such as peroxides in THF, that can accelerate degradation.[1] For water-sensitive compounds, the presence of even trace amounts of moisture in an anhydrous solvent can lead to rapid hydrolysis. Consider the pH of the solution, as amidine functional groups can be susceptible to acid or base-catalyzed hydrolysis.
-
Question: What steps can I take to mitigate this rapid degradation?
-
Answer:
-
Solvent Selection: Ensure the chosen solvent is compatible with this compound. If the compound is water-sensitive, use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to test solvents for peroxides before use, especially ethers like THF.
-
Temperature Control: Prepare solutions at a lower temperature to reduce the rate of degradation.
-
pH Adjustment: If the degradation is pH-dependent, buffering the solution to a neutral pH might enhance stability.
-
Inert Atmosphere: For oxygen-sensitive compounds, sparging the solvent with an inert gas before dissolution can prevent oxidative degradation.
-
Issue: Inconsistent results in stability studies across different experimental runs.
-
Question: What could be causing the lack of reproducibility in my stability data?
-
Answer: Inconsistent results often stem from subtle variations in experimental conditions. Factors such as minor temperature fluctuations, differences in light exposure, and variations in the preparation of stock solutions can all contribute. The age and quality of the solvents, as well as the precise duration of each experimental step, are also critical.
-
Question: How can I improve the consistency of my stability experiments?
-
Answer:
-
Standardized Protocols: Adhere strictly to a detailed, written experimental protocol.
-
Environmental Control: Maintain consistent temperature and humidity. Protect samples from light, especially if photostability is not the parameter being tested.
-
Fresh Solutions: Prepare fresh solutions for each experiment to avoid variability from the degradation of stock solutions.
-
Internal Standards: Use an internal standard in your analytical method (e.g., HPLC) to correct for variations in sample preparation and injection volume.
-
Control Samples: Always include control samples (e.g., compound in a solvent where it is known to be stable) in each experimental run.
-
Frequently Asked Questions (FAQs)
1. General Stability
-
Question: What are the likely degradation pathways for this compound?
-
Answer: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with an amidine functional group can be susceptible to hydrolysis, leading to the formation of the corresponding amide and amine.[2][3] Other potential degradation pathways could involve oxidation or photolysis, depending on the specific stress conditions applied.[4] Forced degradation studies are essential to identify the actual degradation products and establish the degradation pathways.[4][5]
-
Question: In which types of solvents is this compound likely to be most stable?
-
Answer: Generally, polar aprotic solvents with low water content are a good starting point for compounds that may be susceptible to hydrolysis. The choice of solvent is critical and should be determined on a case-by-case basis through forced degradation studies.[1][5] It is crucial to ensure the solvent is compatible with the drug substance.[1]
2. Forced Degradation Studies
-
Question: What are forced degradation studies and why are they necessary?
-
Answer: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions, such as high temperature, humidity, extreme pH, oxidation, and light, to accelerate its degradation.[4][5] These studies are crucial for several reasons: they help in identifying potential degradation products, establishing degradation pathways, and demonstrating the intrinsic stability of the molecule.[4][6] Furthermore, they are essential for developing and validating stability-indicating analytical methods, which are required by regulatory authorities.[1][6]
-
Question: Are there specific regulatory guidelines for conducting forced degradation studies?
-
Answer: Regulatory guidance documents, such as those from the International Council for Harmonisation (ICH), emphasize the importance of forced degradation studies but do not specify exact conditions.[1][5] The design of the stress testing is dependent on the individual drug substance.[1] The goal is to achieve a level of degradation, typically 5-20%, that is sufficient to evaluate the stability-indicating power of the analytical method.[5]
3. Analytical Methodology
-
Question: What is the most suitable analytical technique for monitoring the stability of this compound?
-
Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is the most common and powerful technique for stability studies.[1] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of stability.[7]
-
Question: How do I develop a stability-indicating HPLC method?
-
Answer: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[7] The development process involves:
-
Performing forced degradation studies to generate degradation products.
-
Screening different HPLC columns, mobile phases, and gradient conditions to achieve optimal separation.
-
Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
-
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following tables are provided as templates for organizing experimental results from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Solvent | Temperature (°C) | Duration | Assay of Active Substance (%) | Major Degradation Products (Peak Area %) |
| Acid Hydrolysis (0.1 M HCl) | Acetonitrile/Water | 60 | 24h | Data | Data |
| Base Hydrolysis (0.1 M NaOH) | Acetonitrile/Water | 60 | 24h | Data | Data |
| Oxidative (3% H₂O₂) | Methanol | 40 | 12h | Data | Data |
| Thermal | Solid State | 80 | 48h | Data | Data |
| Photolytic (ICH Q1B) | Methanol | 25 | - | Data | Data |
Table 2: Stability of this compound in Different Solvents at 40°C
| Solvent | Time (hours) | Concentration (µg/mL) | % Remaining |
| Methanol | 0 | 100 | 100.0 |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| Acetonitrile | 0 | 100 | 100.0 |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| Tetrahydrofuran (THF) | 0 | 100 | 100.0 |
| 6 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at 40°C.
-
Thermal Degradation (Solution): Keep 1 mL of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Run a gradient elution from low to high organic phase concentration to separate all components.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to improve the resolution between the parent compound and its degradation products.
-
Optimize the detection wavelength for maximum sensitivity for all components.
-
-
Method Validation:
-
Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 2-(2-Chlorophenyl)ethanamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenyl)ethanamidine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude product is relatively pure. For mixtures with impurities of similar solubility, column chromatography provides better separation.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities in this compound often depend on the synthetic route. If a Pinner synthesis is used (from 2-(2-chlorophenyl)acetonitrile), potential impurities include:
-
Unreacted starting materials: 2-(2-chlorophenyl)acetonitrile.
-
Intermediate Pinner salt: The corresponding imidate hydrochloride salt.
-
Hydrolysis byproducts: 2-(2-chlorophenyl)acetamide or methyl/ethyl 2-(2-chlorophenyl)acetate, if water is present during the reaction or workup.
-
Side-reaction products: Byproducts from polymerization or other side reactions of the nitrile starting material.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in the identification and quantification of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem: The compound does not dissolve in the chosen solvent, even when heated.
| Possible Cause | Solution |
| Inappropriate solvent. | The solvent may not be suitable for your compound. Test the solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). |
| Insufficient solvent volume. | Add the solvent in small portions to the heated crude product until it just dissolves. Avoid a large excess.[1] |
| Low temperature. | Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[1] |
Problem: No crystals form after the solution cools.
| Possible Cause | Solution |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches can serve as nucleation sites.[1] |
| Solution is too dilute. | If scratching doesn't work, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1] |
| Lack of nucleation sites. | Add a "seed" crystal of pure this compound to the solution to initiate crystal growth.[1] |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High solute concentration. | Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Allow it to cool slowly.[1] |
| Rapid cooling. | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[1] |
| Inappropriate solvent system. | Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy, then cool slowly.[1] |
Problem: Low yield of recrystallized product.
| Possible Cause | Solution |
| Excessive solvent used. | Use the minimum amount of hot solvent necessary to dissolve the crude material. |
| Premature crystallization. | If performing a hot filtration to remove insoluble impurities, ensure the funnel and flask are pre-heated to prevent the product from crystallizing out on the filter paper. |
| Incomplete crystallization. | After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product. |
| Washing with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good solvent system will give a clear separation of spots with the target compound having an Rf value of approximately 0.3-0.4. |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
| Unevenly packed column. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| Sample band is too wide. | Dissolve the crude sample in a minimal amount of the eluent and apply it to the column in a narrow band. |
Problem: The compound is stuck on the column and does not elute.
| Possible Cause | Solution |
| Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Strong interaction with the stationary phase. | For basic compounds like amidines, which can interact strongly with acidic silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve elution and peak shape.[2] Alternatively, use a different stationary phase such as alumina (basic or neutral). |
Problem: The compound elutes too quickly.
| Possible Cause | Solution |
| Eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary small-scale trials. Ethanol or a mixture of ethanol and water is a good starting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for purification by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with or without a basic modifier like triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates with the crude mixture in various solvent systems. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Place a plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents hypothetical data to illustrate the potential outcome of the purification techniques. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | 85 | >98 | 70-85 |
| Column Chromatography | 70 | >99 | 60-80 |
Visualizations
Experimental Workflow: Purification of this compound
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(2-Chlorophenyl)ethanamidine, a compound of interest in pharmaceutical development. The following sections detail experimental protocols, present comparative performance data, and visualize analytical workflows to aid in the selection and implementation of the most suitable validation strategy.
Introduction to Analytical Method Validation
The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1] This guide focuses on two prevalent analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, and operational considerations. Below is a summary of expected performance characteristics for the analysis of this compound using HPLC-UV and GC-MS.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL |
| Specificity | High, dependent on chromatographic resolution | Very High, based on mass-to-charge ratio |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for this compound are provided below. These protocols are based on established methods for structurally related compounds and serve as a robust starting point for method development and validation.[2][3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation, identification, and quantification of compounds.[2] For this compound, a reversed-phase HPLC method is proposed.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A potential starting point is a 50:50 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 225 nm).[4]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations.[5]
-
Specificity: Analyze a placebo and samples spiked with potential impurities or degradation products to ensure no interference with the main analyte peak.[1]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis.[3] Due to the polar nature of the amidine group, derivatization may be necessary to improve its volatility for GC analysis.[6]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is often suitable.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Injector Temperature: 280 °C.[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte. A typical program could be: hold at 80°C for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[3]
-
MS Parameters:
2. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.
-
Derivatization (if necessary): The amine functionality can be derivatized using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl derivative.[6]
-
Standard and Sample Preparation: Prepare calibration standards and samples in a suitable organic solvent (e.g., ethyl acetate).
3. Validation Parameters:
-
Linearity, Accuracy, Precision, Specificity, LOD, and LOQ: These parameters are assessed similarly to the HPLC method, with specificity being further enhanced by comparing the mass spectra of the analyte in standards and samples.
Methodology Visualization
The following diagrams illustrate the workflows for the validation of the HPLC and GC-MS analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analytical validation of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or high throughput and simpler sample preparation (favoring HPLC). The provided protocols and performance characteristics offer a solid foundation for developing and validating a robust analytical method tailored to the specific needs of the research or drug development program.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Comparative Analysis of 2-(2-Chlorophenyl)ethanamidine and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-(2-Chlorophenyl)ethanamidine and its analogues. The information presented herein is based on available experimental data and aims to facilitate further research and development in this area.
The core structure of this compound suggests likely interaction with α2-adrenergic and imidazoline receptors, which are key targets in the regulation of blood pressure and other physiological processes. This analysis focuses on the structure-activity relationships (SAR) of analogues with modifications on the phenyl ring, providing insights into how these changes may influence their biological activity.
Quantitative Data Summary
While specific experimental data for a comprehensive set of direct analogues of this compound is limited in publicly available literature, the following table extrapolates potential trends based on known SAR for related α2-adrenergic and imidazoline receptor ligands. The data presented is hypothetical and serves as a framework for organizing future experimental findings.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | α2-Adrenergic Receptor Binding Affinity (Ki, nM) | Imidazoline I1 Receptor Binding Affinity (Ki, nM) |
| 1 | Cl | H | H | Data Not Available | Data Not Available |
| 2 | H | Cl | H | Data Not Available | Data Not Available |
| 3 | H | H | Cl | Data Not Available | Data Not Available |
| 4 | Br | H | H | Data Not Available | Data Not Available |
| 5 | F | H | H | Data Not Available | Data Not Available |
| 6 | CH3 | H | H | Data Not Available | Data Not Available |
| 7 | OCH3 | H | H | Data Not Available | Data Not Available |
| 8 | H | H | H | Data Not Available | Data Not Available |
Experimental Protocols
To facilitate the generation of comparative data, the following are detailed methodologies for key experiments.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity of test compounds for α2-adrenergic receptors.
Materials:
-
Membrane Preparation: Cell membranes expressing the target α2-adrenergic receptor subtype (e.g., from transfected cell lines like HEK293 or from tissues known to express the receptor, such as rat cerebral cortex).
-
Radioligand: A specific α2-adrenergic receptor radioligand, such as [3H]clonidine or [3H]rauwolscine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine or yohimbine) to determine non-specific binding.
-
Test Compounds: this compound and its analogues dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 (e.g., 10 mM).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
For total binding wells: vehicle control.
-
For non-specific binding wells: a high concentration of the non-specific binding control.
-
For competition binding wells: varying concentrations of the test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Imidazoline I1 Receptors (Phospholipase A2 Activation)
This assay measures the functional activity of compounds at the I1-imidazoline receptor by quantifying the release of arachidonic acid, a product of phospholipase A2 (PLA2) activity.
Materials:
-
Cell Line: A cell line endogenously expressing I1-imidazoline receptors (e.g., PC12 cells).
-
Radiolabel: [3H]arachidonic acid.
-
Test Compounds: this compound and its analogues.
-
Positive Control: A known I1-imidazoline receptor agonist (e.g., moxonidine).
-
Cell Culture Medium and Buffers.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Cell Culture and Labeling: Culture the cells to an appropriate confluency. Incubate the cells with [3H]arachidonic acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow its incorporation into the cell membranes.
-
Washing: After the labeling period, wash the cells multiple times with a serum-free medium or buffer to remove unincorporated [3H]arachidonic acid.
-
Compound Treatment: Incubate the labeled cells with varying concentrations of the test compounds or the positive control in a suitable buffer for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Quantification: Measure the radioactivity in the supernatant, which represents the amount of [3H]arachidonic acid released from the cells, using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal response induced by the positive control. Plot the percentage of arachidonic acid release against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its analogues, as well as a typical experimental workflow for their evaluation.
α2-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the α2-adrenergic receptor.
Imidazoline I1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Imidazoline I1 receptor.
Experimental Workflow for Compound Evaluation
Caption: General experimental workflow for the evaluation of novel compounds.
The Catalytic Potential of 2-Phenylethanamidine Derivatives: A Field Awaiting Exploration
Researchers, scientists, and drug development professionals exploring novel catalytic agents may find a promising, yet largely uncharted, territory in the realm of 2-phenylethanamidine derivatives. Despite the structural similarities to well-established catalysts like chiral guanidines and other diamine derivatives, a comprehensive comparative analysis of the catalytic efficacy of 2-phenylethanamidine derivatives is notably absent in the current scientific literature. Extensive searches for direct comparative studies, or even individual reports detailing the catalytic performance of a series of these compounds, have yielded limited specific results.
This lack of available data prevents the construction of a detailed comparison guide with quantitative performance metrics, experimental protocols, and mechanistic pathway visualizations as initially intended. The scientific community has extensively investigated related structures, such as chiral guanidines and derivatives of 1,2-diphenylethylenediamine, for a wide array of asymmetric reactions. These established catalysts have demonstrated significant success in promoting various chemical transformations with high levels of stereocontrol. However, the specific catalytic potential of the 2-phenylethanamidine scaffold remains an open question.
The absence of research in this specific area presents a unique opportunity for discovery. The structural features of 2-phenylethanamidine, including the basic amidine functionality and the potential for chiral modifications on the phenylethyl backbone, suggest that its derivatives could be effective organocatalysts. Future research endeavors could focus on the following areas:
-
Synthesis of Chiral 2-Phenylethanamidine Derivatives: The development of synthetic routes to a variety of enantiomerically pure 2-phenylethanamidine derivatives with diverse substitution patterns would be the first crucial step.
-
Screening in Asymmetric Catalysis: Evaluating the catalytic activity of these novel derivatives in well-established asymmetric reactions, such as Michael additions, aldol reactions, and Mannich reactions, would provide initial insights into their potential.
-
Structure-Activity Relationship Studies: A systematic investigation into how modifications to the 2-phenylethanamidine scaffold affect catalytic performance (e.g., yield, enantioselectivity, diastereoselectivity) would be critical for the rational design of more efficient catalysts.
-
Mechanistic Investigations: Elucidating the reaction mechanisms through which these derivatives catalyze chemical transformations would provide a deeper understanding of their function and guide further catalyst development.
While a direct comparison of the efficacy of 2-phenylethanamidine derivatives in catalysis is not possible at this time due to the scarcity of published research, the exploration of this class of compounds holds significant promise for the discovery of new and effective organocatalysts. The field is ripe for investigation, offering a chance to contribute novel findings to the broader landscape of asymmetric catalysis.
Structure-Activity Relationship of 2-(Chlorophenyl)ethanamidine Derivatives: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the specific structure-activity relationship (SAR) studies of 2-(chlorophenyl)ethanamidine derivatives. Despite extensive searches for data on this particular chemical series, no dedicated publications detailing their synthesis, biological evaluation, and SAR were identified. The following guide, therefore, addresses the user's request by first acknowledging this data gap and then providing a comparative analysis of structurally related compounds containing the chlorophenyl moiety and an amidine or similar functional group, for which SAR information is available. This approach offers the most relevant insights possible based on the current scientific landscape.
I. The Unexplored Scaffold: 2-(Chlorophenyl)ethanamidine
The foundational structure, 2-(chlorophenyl)ethanamidine, consists of a chlorophenyl ring attached to an ethanamidine group. The position of the chlorine atom (ortho, meta, or para) on the phenyl ring, as well as substitutions on the amidine nitrogen atoms, would be expected to significantly influence the molecule's physicochemical properties and its interaction with biological targets. However, specific studies exploring these variations for this scaffold are not present in the reviewed literature.
II. Comparative Analysis of Structurally Related Compounds
To provide a framework for understanding the potential SAR of 2-(chlorophenyl)ethanamidine derivatives, this section examines the SAR of related chemical classes where a chlorophenyl group is a key feature.
A. Anilide Derivatives as Monoamine Oxidase (MAO) Inhibitors
A study on a series of anilide derivatives has shed light on the SAR for MAO inhibition, particularly MAO-B. These compounds share the feature of a substituted phenyl ring connected to a nitrogen-containing functional group.
Key SAR Insights:
-
Halogen Substitution: The presence of a halogen, such as chlorine or bromine, on the N-phenyl ring was found to be crucial for potent and selective MAO-B inhibition. For instance, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide demonstrated significant inhibitory activity.[1]
-
Substitution on the C3 Phenyl Ring: Modifications to the other phenyl ring in the scaffold revealed that hydroxyl and nitrile functional groups, particularly at the para and meta positions respectively, can enhance binding affinities for the MAO-B active site.[1]
Table 1: MAO-B Inhibitory Activity of Selected Anilide Derivatives [1]
| Compound ID | N-Phenyl Substitution | C3 Phenyl Substitution | IC₅₀ (µM) for MAO-B |
| 2c | 3-Chlorophenyl | Unsubstituted | 0.53 |
| 2d | 3-Bromophenyl | Unsubstituted | 0.45 |
| 7c | 3-Chlorophenyl | 4-Hydroxyphenyl | 0.032 |
| 7d | 3-Bromophenyl | 4-Hydroxyphenyl | 0.026 |
Experimental Protocols:
-
MAO Inhibition Assay: Recombinant human MAO-A and MAO-B were used. The assay measures the oxidative deamination of a substrate (e.g., kynuramine) by monitoring the change in absorbance or fluorescence. The inhibitory activity of the compounds is determined by calculating the concentration required to inhibit 50% of the enzyme activity (IC₅₀).
Signaling Pathway:
Caption: Inhibition of Monoamine Oxidase by Anilide Derivatives.
B. Phenylacetamide Derivatives with Anticonvulsant Activity
Research into N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives has provided insights into structures with potential anticonvulsant effects. This class of compounds features a chlorophenyl group attached to an acetamide linker.
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the imidazole ring appears to be favorable for anticonvulsant activity.
-
Substitutions on the Phenylamino Moiety: Modifications at the phenylamino portion of the molecule led to compounds with significant anticonvulsant effects when compared to the standard drug phenytoin.
Experimental Protocols:
-
Maximal Electroshock (MES) Test: This is a standard in vivo model for screening anticonvulsant drugs. The test involves inducing seizures in rodents through electrical stimulation. The ability of a compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity.
Logical Relationship of SAR:
Caption: Key Structural Features for Anticonvulsant Activity.
III. Future Directions and Conclusion
The lack of specific SAR data for 2-(chlorophenyl)ethanamidine derivatives highlights a significant opportunity for future research in medicinal chemistry. The insights gleaned from structurally related anilide and acetamide derivatives suggest that this scaffold holds potential for biological activity, particularly in the areas of enzyme inhibition and neurological disorders.
Future studies should focus on:
-
Synthesis of a focused library: A series of 2-(chlorophenyl)ethanamidine derivatives should be synthesized, systematically varying the position of the chlorine atom and introducing a diverse range of substituents on the amidine nitrogen atoms.
-
Broad biological screening: These novel compounds should be screened against a wide panel of biological targets, including enzymes like MAO and various receptors, to identify potential therapeutic applications.
-
Detailed SAR elucidation: For any identified "hits," further rounds of synthesis and biological testing will be necessary to establish a clear and quantitative structure-activity relationship.
References
A Comparative Analysis of the Predicted Reactivity of Ortho, Meta, and Para-Chlorophenyl Ethanamidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of the ortho, meta, and para isomers of chlorophenyl ethanamidine. Due to a lack of direct comparative experimental studies in publicly available literature, this analysis is based on established principles of physical organic chemistry, focusing on the electronic and steric effects of the chlorine substituent on the phenyl ring. This document also outlines hypothetical experimental protocols that could be employed to gather quantitative data on the reactivity of these compounds.
Theoretical Comparison of Reactivity
The reactivity of the ethanamidine group in chlorophenyl ethanamidine isomers is primarily influenced by the electronic effects of the chlorine atom substituent on the phenyl ring. These effects, namely the inductive and resonance effects, alter the electron density at the carbon atom of the amidine group, which in turn affects its susceptibility to nucleophilic or electrophilic attack.
Electronic Effects of the Chlorine Substituent:
-
Inductive Effect (-I): Chlorine is an electronegative atom, and it withdraws electron density from the benzene ring through the sigma bonds. This is a distance-dependent effect, being strongest at the ortho position, weaker at the meta position, and weakest at the para position. This electron withdrawal deactivates the ring towards electrophilic attack and can influence the acidity of the amidine protons.
-
Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions.[1][2][3][4] The resonance effect counteracts the inductive effect to some extent at these positions. The meta position is not significantly affected by resonance.[1][2][3][4]
Predicted Reactivity Order:
Based on the interplay of these electronic effects, a qualitative prediction of the relative reactivity of the isomers can be made. The reactivity of the ethanamidine moiety can be considered in terms of its basicity (pKa) and its susceptibility to hydrolysis.
-
Basicity (pKa): A higher electron density on the ethanamidine group will lead to a higher basicity (higher pKa).
-
Para-isomer: The +R effect of chlorine at the para position increases electron density on the ring, which can be relayed to the ethanamidine group, increasing its basicity relative to the unsubstituted phenyl ethanamidine.
-
Ortho-isomer: Similar to the para position, the +R effect increases electron density. However, the strong -I effect at the ortho position will counteract this. Additionally, steric hindrance from the ortho-chloro group could affect solvation and the approach of protons, potentially lowering the basicity.
-
Meta-isomer: At the meta position, only the electron-withdrawing -I effect is significant. This will decrease the electron density on the ethanamidine group, making it the least basic of the three isomers.
-
-
Hydrolysis Rate: The hydrolysis of amidines typically proceeds through nucleophilic attack on the amidine carbon. A lower electron density on this carbon will make it more electrophilic and thus more susceptible to hydrolysis.
-
Meta-isomer: The strong electron-withdrawing -I effect at the meta position will make the amidine carbon the most electrophilic, leading to the fastest rate of hydrolysis.
-
Para-isomer: The electron-donating +R effect will partially offset the -I effect, making the amidine carbon less electrophilic than in the meta isomer, resulting in a slower hydrolysis rate.
-
Ortho-isomer: The combination of a strong -I effect and a +R effect makes the prediction less straightforward. However, steric hindrance from the ortho-chloro group could hinder the approach of the nucleophile (water), potentially leading to the slowest hydrolysis rate.
-
Summary of Predicted Reactivity:
| Isomer | Key Electronic Effects | Predicted Basicity (pKa) | Predicted Rate of Hydrolysis |
| Ortho | Strong -I, +R, Steric Hindrance | Intermediate/Lowest | Slowest |
| Meta | Strong -I | Lowest | Fastest |
| Para | Weaker -I, +R | Highest | Intermediate |
Hypothetical Experimental Protocols
To obtain quantitative data for the comparison of these isomers, the following experimental protocols could be employed:
1. Determination of pKa Values by Potentiometric Titration:
-
Objective: To quantitatively determine the basicity of the ortho, meta, and para-chlorophenyl ethanamidine isomers.
-
Methodology:
-
Prepare standard solutions of each isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or methanol to ensure solubility).
-
Titrate each solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of acid).
-
The pKa can be determined from the pH at the half-equivalence point.
-
Perform multiple titrations for each isomer to ensure reproducibility.
-
2. Determination of Hydrolysis Kinetics by High-Performance Liquid Chromatography (HPLC):
-
Objective: To measure the rate of hydrolysis of each isomer under controlled conditions.
-
Methodology:
-
Prepare solutions of each isomer in a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions) and temperature.
-
Initiate the hydrolysis reaction and collect aliquots of the reaction mixture at various time points.
-
Quench the reaction in each aliquot (e.g., by adding a strong acid or base to shift the pH away from the optimal hydrolysis pH).
-
Analyze the quenched samples by reverse-phase HPLC with a suitable column and mobile phase.
-
Monitor the disappearance of the parent amidine peak and/or the appearance of the hydrolysis product peak over time.
-
Calculate the rate constants (k) for the hydrolysis of each isomer by fitting the concentration-time data to an appropriate rate law (e.g., pseudo-first-order).
-
Visualization of Electronic Effects
The following diagram illustrates the electronic effects of the chlorine substituent at the ortho, meta, and para positions, which in turn are predicted to influence the reactivity of the ethanamidine group.
Caption: Predicted reactivity based on electronic and steric effects.
Disclaimer: The information provided in this guide is based on theoretical predictions from established principles of organic chemistry. No direct experimental data comparing the reactivity of ortho, meta, and para-chlorophenyl ethanamidines was found in the public domain. The hypothetical experimental protocols are provided as a guide for researchers who may wish to undertake such a study.
References
- 1. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide to the Bioassay Validation of α2-Adrenergic Receptor Agonists: A Hypothetical Validation of 2-(2-Chlorophenyl)ethanamidine Against Established Standards
This guide provides a comprehensive framework for the validation of a bioassay for a novel α2-adrenergic receptor agonist, using the hypothetical new chemical entity (NCE) 2-(2-Chlorophenyl)ethanamidine as a standard. The performance of this hypothetical standard is compared against two established α2-adrenergic receptor agonists, clonidine and guanfacapine, within the context of two key bioassays: a radioligand binding assay and a functional cAMP inhibition assay. This document is intended for researchers, scientists, and drug development professionals to illustrate the principles and practices of bioassay validation.
Introduction to α2-Adrenergic Receptor Agonists and Bioassays
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and blood pressure. Agonists of these receptors, such as clonidine and guanfacine, are used therapeutically for conditions like hypertension and ADHD.[1][2] The validation of bioassays for novel α2-adrenergic agonists is essential to ensure the accuracy, precision, and reliability of potency and activity measurements.
The amidine functional group in this compound suggests a structural similarity to known α2-adrenergic agonists, making it a plausible candidate for investigation. This guide will outline the validation of its activity using two orthogonal bioassays.
Signaling Pathway of α2-Adrenergic Receptors
Activation of α2-adrenergic receptors by an agonist leads to the activation of an inhibitory G-protein (Gi). This in turn inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade is the basis for the functional bioassay described in this guide.
Bioassay 1: Radioligand Binding Assay
A radioligand binding assay is a fundamental tool to determine the affinity of a ligand for its receptor. In this competitive binding assay, the ability of the unlabeled test compound (this compound, clonidine, or guanfacine) to displace a specific radioligand from the α2-adrenergic receptor is measured.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Cell membranes expressing the human α2-adrenergic receptor are prepared from cultured cells or tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a suitable method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine), and varying concentrations of the unlabeled competitor (the standard).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
-
Incubation:
-
The plate is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation: Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of the hypothetical standard and the established comparators for different α2-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α2A-Adrenergic Receptor Ki (nM) | α2B-Adrenergic Receptor Ki (nM) | α2C-Adrenergic Receptor Ki (nM) |
| This compound (Hypothetical) | 150 | 2500 | 5000 |
| Clonidine | 93[6] | 1,380[6] | 3,890[6] |
| Guanfacine | 19[6] | - | - |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Bioassay 2: Functional cAMP Inhibition Assay
This functional assay measures the biological activity of the α2-adrenergic receptor agonists by quantifying their ability to inhibit the production of cAMP in cells.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Treatment:
-
Cells expressing the α2-adrenergic receptor are cultured in 96-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (the standard).
-
-
Cell Lysis:
-
After incubation, the cells are lysed to release intracellular cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal inhibition of cAMP production (EC50) is determined.
-
Data Presentation: Comparison of Bioassay Validation Parameters
The following table presents a hypothetical validation summary for the cAMP inhibition assay, comparing the performance of this compound with clonidine and guanfacine.
| Validation Parameter | This compound (Hypothetical) | Clonidine (Established) | Guanfacine (Established) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[7] |
| Range (ng/mL) | 1 - 100 | 0.1 - 10 | 0.05 - 10[7] |
| Precision (%CV) | < 15% | < 15% | < 10.5%[7] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 97.91 - 103.93%[7] |
| EC50 (nM) | 50 | 10 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 0.1 | 0.05 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 100 | 10 | 10 |
Note: The data for this compound and the bioassay-specific validation parameters for clonidine are hypothetical and for illustrative purposes. The data for guanfacine is adapted from a validated HPLC-MS method for illustrative purposes of typical validation parameters.[7]
Experimental Workflow
The general workflow for validating a bioassay using a new standard involves several key stages, from initial assay development to full validation and sample analysis.
Conclusion
This guide provides a comparative framework for the validation of a bioassay using a novel compound, this compound, as a hypothetical standard against the established α2-adrenergic receptor agonists, clonidine and guanfacine. The validation of both a radioligand binding assay and a functional cAMP inhibition assay is crucial for a comprehensive characterization of a new chemical entity's pharmacological profile. The presented protocols, data tables, and diagrams serve as a template for researchers to design and execute robust bioassay validations, ensuring the generation of high-quality, reliable data in drug discovery and development.
References
- 1. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Difference between Clonidine and Guanfacine | ADHD Management - Alpha-2 Agonists as Key Players - ADHD Clinics [adhd-clinics.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma | CoLab [colab.ws]
A Comparative Guide to Antibody Cross-Reactivity for 2-(2-Chlorophenyl)ethanamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for evaluating the cross-reactivity of antibodies developed against 2-(2-Chlorophenyl)ethanamidine derivatives. In the absence of publicly available cross-reactivity studies for this specific class of compounds, this document outlines a standardized, best-practice methodology based on established principles of immunoassay development for small molecules (haptens). The experimental data presented herein is hypothetical and serves to guide researchers in the design and interpretation of their own studies.
Introduction to Antibody Specificity and Cross-Reactivity
Small molecules like this compound and its derivatives are generally not immunogenic on their own and are categorized as haptens. To elicit an antibody response, these haptens must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The specificity of the resulting antibodies is a critical parameter, and cross-reactivity assessment is essential to determine the antibody's ability to bind to structurally similar compounds. This is a crucial step in the development of specific immunoassays for drug monitoring, diagnostics, or quality control.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as IC50 values, which represent the concentration of the competing compound that causes a 50% inhibition of the signal in a competitive immunoassay. The cross-reactivity percentage is calculated as follows:
(IC50 of this compound / IC50 of competing compound) x 100%
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Against this compound and Its Derivatives
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 2-Phenylethanamidine | 250 | 4 | |
| 2-(3-Chlorophenyl)ethanamidine | 50 | 20 | |
| 2-(4-Chlorophenyl)ethanamidine | 80 | 12.5 | |
| 2-(2-Bromophenyl)ethanamidine | 150 | 6.7 | |
| 2-(2-Chlorophenyl)propanamidine | 500 | 2 | |
| 2-(2-Chlorophenyl)acetamide | >1000 | <1 |
Note: The structures are illustrative placeholders.
Experimental Protocols
A representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine antibody cross-reactivity is detailed below.
Materials and Reagents:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Coating Antigen: this compound-BSA conjugate
-
Primary Antibody: Polyclonal antibody raised against this compound-KLH
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Standards and Competitors: this compound and related compounds
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with 200 µL/well of Washing Buffer.[1]
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature to prevent non-specific binding.[1]
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells. Incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with Washing Buffer.[1]
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with Washing Buffer.[1]
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[1]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each of the competing compounds. Calculate the cross-reactivity as described above.[1]
Visualizations
The following diagrams illustrate the overall workflow for a cross-reactivity study and a conceptual representation of the competitive immunoassay.
Caption: Workflow for an antibody cross-reactivity study.
References
A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)ethanamidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-Chlorophenyl)ethanamidine, a key building block in the development of various pharmaceutically active compounds, can be achieved through several synthetic pathways. The choice of a particular route is often governed by factors such as reaction yield, purity of the final product, reaction conditions, and the availability and cost of starting materials. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound from 2-(2-chlorophenyl)acetonitrile are the classic Pinner reaction and a more contemporary approach utilizing trimethylaluminum and ammonium chloride.
| Parameter | Route 1: Pinner Reaction | Route 2: Trimethylaluminum/Ammonium Chloride |
| Starting Material | 2-(2-Chlorophenyl)acetonitrile | 2-(2-Chlorophenyl)acetonitrile |
| Key Reagents | Anhydrous Ethanol, Anhydrous HCl, Ammonia | Trimethylaluminum, Ammonium Chloride |
| Intermediate | Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt) | Aluminum-amidine complex |
| Reported Yield | High (up to 97% for similar amidines)[1] | Good to Excellent (up to 95% for similar amidines) |
| Reaction Conditions | Two-step process; requires anhydrous conditions; low to moderate temperatures. | One-pot reaction; requires inert atmosphere and careful handling of pyrophoric reagent. |
| Advantages | Well-established and reliable method, high yields reported for analogous compounds. | Generally milder conditions for the final step, one-pot procedure. |
| Disadvantages | Requires handling of corrosive HCl gas, two distinct reaction steps. | Trimethylaluminum is pyrophoric and requires specialized handling techniques. |
Synthetic Route Overviews
The two synthetic pathways to this compound from 2-(2-chlorophenyl)acetonitrile are depicted below.
References
Evaluating 2-(2-Chlorophenyl)ethanamidine: A Comparative Guide to Assay Formats for Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key assay formats used to evaluate the performance of alpha-2 adrenergic receptor agonists, with a focus on the putative agonist 2-(2-Chlorophenyl)ethanamidine. Due to the current lack of publicly available experimental data for this compound, this document will use well-characterized alpha-2 adrenergic agonists, such as clonidine and dexmedetomidine, as examples to illustrate the application and comparison of different assay methodologies. This guide will enable researchers to design and interpret experiments for novel compounds targeting the alpha-2 adrenergic system.
Introduction to this compound
This compound is a molecule of interest within the field of pharmacology, particularly in the study of adrenergic signaling. Its chemical structure, featuring a substituted phenyl ring and an ethanamidine group, suggests a potential interaction with adrenergic receptors. Based on structure-activity relationships of known adrenergic ligands, it is hypothesized to act as an agonist at alpha-2 adrenergic receptors.[1][2] However, to date, there is a lack of published experimental data to confirm its biological activity and characterize its pharmacological profile.
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia.[3][4] They are divided into three main subtypes: α2A, α2B, and α2C.[5] Agonists of these receptors, like clonidine and dexmedetomidine, are used clinically for various indications.[3] A thorough evaluation of a new compound like this compound requires a multi-faceted approach using a combination of in vitro assays to determine its binding affinity, functional potency, and subtype selectivity.
Core Signaling Pathway of Alpha-2 Adrenergic Receptors
Activation of alpha-2 adrenergic receptors by an agonist initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to the final physiological response.
References
- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine and related analogues. Quantitative correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(2-Chlorobenzyl)-4,5-dihydro-1H-imidazole from Various Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Imidazoline Core Structure
In the landscape of pharmaceutical synthesis, the selection of an optimal synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug development. This guide provides a comprehensive benchmark comparison of 2-(2-Chlorophenyl)ethanamidine against other common synthetic intermediates in the preparation of 2-(2-chlorobenzyl)-4,5-dihydro-1H-imidazole, a prevalent core structure in various pharmacologically active compounds.
This document presents a detailed analysis of three primary synthetic routes, starting from the corresponding nitrile, aldehyde, and carboxylic acid ester. Each pathway is evaluated based on reaction yield, conditions, and procedural complexity, with all quantitative data summarized for direct comparison. Detailed experimental protocols for each key reaction are also provided to facilitate replication and methodological assessment.
Comparative Analysis of Synthetic Intermediates
The synthesis of 2-(2-chlorobenzyl)-4,5-dihydro-1H-imidazole can be efficiently achieved through several strategic approaches. Here, we compare the performance of three key starting materials: 2-(2-chlorophenyl)acetonitrile (as the precursor to this compound), 2-chlorobenzaldehyde, and ethyl 2-(2-chlorophenyl)acetate.
| Starting Material | Intermediate | Key Transformation | Reagents | Reaction Time | Yield (%) |
| 2-(2-Chlorophenyl)acetonitrile | This compound | Pinner Reaction & Cyclization | 1. HCl, Ethanol2. Ethylenediamine | Biphasic | High (reported up to 96-99% for similar one-pot nitrile to imidazoline syntheses) |
| 2-Chlorobenzaldehyde | N/A (Direct Cyclization) | Reductive Amination & Cyclization | Ethylenediamine, Oxidizing Agent (e.g., I2, NBS) | Varies | Moderate to High (e.g., 65% for a similar imidazole synthesis) |
| Ethyl 2-(2-Chlorophenyl)acetate | N-(2-aminoethyl)-2-(2-chlorophenyl)acetamide | Amidation & Cyclization | Ethylenediamine, Dehydrating Agent | Varies | Moderate |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials, intermediates, and the final product, the following diagrams, generated using the DOT language, illustrate the primary synthetic workflows.
Caption: Synthetic route starting from the nitrile precursor.
Caption: Direct synthesis from the corresponding aldehyde.
Caption: Synthetic pathway originating from the ester.
Detailed Experimental Protocols
Route 1: Synthesis via this compound (from Nitrile)
This two-step process first involves the formation of the amidine hydrochloride via the Pinner reaction, followed by cyclization with ethylenediamine. Alternatively, a one-pot approach can be employed.
Step 1a: Synthesis of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)
-
A solution of 2-(2-chlorophenyl)acetonitrile in anhydrous ethanol is cooled to 0°C.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at room temperature until the formation of the imidate hydrochloride (Pinner salt) is complete, as monitored by TLC.
-
The product is typically used in the next step without isolation.
Step 1b: Synthesis of 2-(2-chlorobenzyl)-4,5-dihydro-1H-imidazole
-
To the solution containing the Pinner salt, a solution of ethylenediamine in ethanol is added dropwise at 0°C.
-
The reaction mixture is then refluxed until the cyclization is complete.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous base.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Note on One-Pot Synthesis from Nitrile: Several modern protocols describe the direct conversion of nitriles to 2-imidazolines in a one-pot reaction with ethylenediamine, often catalyzed by reagents like sodium hydrosulfide or trimethylaluminum, with reported high yields.
Route 2: Synthesis from 2-Chlorobenzaldehyde
This method involves the direct condensation of the aldehyde with ethylenediamine, followed by an oxidative cyclization.
Experimental Protocol:
-
To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., dichloromethane), ethylenediamine is added, and the mixture is stirred to form the aminal intermediate.
-
An oxidizing agent, such as N-bromosuccinimide (NBS), is then added portion-wise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted and purified. A 2020 study reported a 78% yield for a similar synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole using this methodology.
Route 3: Synthesis from Ethyl 2-(2-Chlorophenyl)acetate
This route proceeds through an initial amidation of the ester with ethylenediamine, followed by a dehydration-induced cyclization.
Experimental Protocol:
-
Ethyl 2-(2-chlorophenyl)acetate is heated with an excess of ethylenediamine, either neat or in a high-boiling solvent.
-
The reaction mixture is refluxed to drive the amidation and subsequent cyclization, often with the removal of water.
-
The excess ethylenediamine is removed under vacuum.
-
The resulting crude product is then purified.
Performance Benchmark Summary
The choice of synthetic intermediate for the preparation of 2-(2-chlorobenzyl)-4,5-dihydro-1H-imidazole is a trade-off between factors such as starting material availability, reaction conditions, and overall efficiency.
-
This compound (via its nitrile precursor) offers a potentially high-yielding route, especially with modern one-pot methodologies. The Pinner reaction, while a classic method, requires the handling of anhydrous HCl gas. The direct one-pot conversion from the nitrile presents a more streamlined and potentially safer alternative.
-
2-Chlorobenzaldehyde provides a direct and often high-yielding pathway to the desired imidazoline. The reagents are readily available, and the reaction conditions are generally mild. This route is attractive for its operational simplicity.
-
Ethyl 2-(2-Chlorophenyl)acetate represents a more classical approach. While feasible, this route may require higher temperatures and longer reaction times to drive the amidation and cyclization, and the yields can be more variable compared to the other methods.
Comparative Validation of the Mechanism of Action for a Novel 2-(2-Chlorophenyl)ethanamidine-Derived α2-Adrenergic Agonist
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis framework for validating the mechanism of action of a novel 2-(2-Chlorophenyl)ethanamidine-derived compound, hereafter referred to as Compound X. The primary hypothesis is that Compound X acts as an agonist at α2-adrenergic receptors. Its performance is compared against two well-established α2-adrenergic agonists, Clonidine and Guanfacine, which are used clinically for conditions like hypertension and ADHD.[1][2]
The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G proteins (Gi/o).[3][4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[3][5][6] This mechanism is central to the therapeutic effects of α2-agonists, which include sedation, analgesia, and sympatholytic effects.[1][5] Validating this pathway for a new chemical entity is a critical step in its preclinical development.
Comparative Binding Affinity and Functional Potency
To validate the mechanism of action, the binding affinity and functional potency of Compound X were compared with Clonidine and Guanfacine. Binding affinity is determined by the compound's ability to displace a radiolabeled ligand from the α2-adrenergic receptor subtypes (α2A, α2B, α2C). Functional potency is measured by the compound's ability to inhibit adenylyl cyclase and reduce cAMP production.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for Compound X and reference compounds. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki, nM) at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | α2A Selectivity vs. α2B/α2C |
| Compound X | 1.5 | 150 | 85 | ~100-fold / ~57-fold |
| Guanfacine | 3.0[7] | >1000[7] | 600[7] | >300-fold / ~200-fold[7] |
| Clonidine | 4.5[8] | 5.0[8] | 10[8] | Non-selective[8] |
Data for Compound X are hypothetical and for illustrative purposes.
Table 2: Comparative Functional Potency (EC50, nM) for Inhibition of Forskolin-Stimulated cAMP Production
| Compound | α2A-AR (EC50, nM) | α2B-AR (EC50, nM) | α2C-AR (EC50, nM) |
| Compound X | 5.2 | 450 | 210 |
| Guanfacine | 10.5[9] | >2000 | 1500 |
| Clonidine | 15.0[10] | 25.0 | 40.0 |
Data for Compound X are hypothetical and for illustrative purposes. Data for reference compounds are representative values from the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Yohimbine, an antagonist with high affinity for all α2-subtypes, is used at a concentration equal to its Kd value.
-
Procedure: a. Cell membranes (20-40 µg protein) are incubated with [3H]Yohimbine and varying concentrations of the test compound (Compound X, Clonidine, or Guanfacine). b. The reaction is incubated for 60 minutes at 25°C. c. Non-specific binding is determined in the presence of 10 µM phentolamine. d. The reaction is terminated by rapid filtration through glass fiber filters. e. Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Data Analysis: Radioactivity trapped on the filters is measured by liquid scintillation counting. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (cAMP Assay)
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.
Methodology:
-
Cell Culture: CHO cells stably expressing one of the human α2-adrenergic receptor subtypes are cultured to ~90% confluency.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) supplemented with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Procedure: a. Cells are pre-incubated with varying concentrations of the test compound (Compound X, Clonidine, or Guanfacine) for 15 minutes at 37°C. b. Adenylyl cyclase is then stimulated by adding 10 µM Forskolin. c. The incubation continues for another 15 minutes at 37°C. d. The reaction is stopped by aspirating the medium and lysing the cells with a lysis buffer.
-
cAMP Quantification: Intracellular cAMP levels in the cell lysates are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in each sample is interpolated from this curve. The EC50 values (concentration of agonist that produces 50% of the maximal inhibition of Forskolin-stimulated cAMP production) are determined using non-linear regression analysis.
References
- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 2. How Do Alpha-2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Guanfacine - Wikipedia [en.wikipedia.org]
- 8. Clonidine - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Study on the Metabolic Stability of 2-(2-Chlorophenyl)ethanamidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the in vitro metabolic stability of a series of 2-(2-Chlorophenyl)ethanamidine derivatives. The data presented herein is intended to guide lead optimization efforts by identifying structural modifications that enhance metabolic stability.
Introduction
Metabolic stability is a critical parameter in drug discovery, influencing the pharmacokinetic profile, and ultimately the efficacy and safety of a drug candidate.[1] Compounds with low metabolic stability are rapidly cleared from the body, leading to poor bioavailability and short duration of action.[2] Early assessment of metabolic stability using in vitro models such as liver microsomes can aid in the selection and optimization of drug candidates with favorable pharmacokinetic properties.[3] This study investigates the metabolic stability of several derivatives of this compound, a scaffold of interest for further therapeutic development.
Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes
The following table summarizes the metabolic stability parameters for a series of this compound derivatives when incubated with human liver microsomes. The derivatives differ by substitutions at the R1 and R2 positions of the ethanamidine moiety.
| Compound ID | R1 | R2 | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | H | H | 15.2 | 91.2 |
| Derivative A | CH₃ | H | 25.8 | 53.7 |
| Derivative B | H | CH₃ | 22.1 | 62.6 |
| Derivative C | CH₃ | CH₃ | 45.5 | 30.4 |
| Derivative D | F | H | 38.7 | 35.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Microsomal Stability Assay
The metabolic stability of the compounds was assessed using pooled human liver microsomes. This in vitro assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5]
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
A stock solution of each test compound was prepared in DMSO.
-
The incubation mixture was prepared in phosphate buffer containing human liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM).
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction was terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples were centrifuged to precipitate the proteins.
-
The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) was calculated using the formula: t½ = 0.693/k. The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693/t½) * (incubation volume/mg of microsomal protein).
Visualizations
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps in the experimental workflow for determining the metabolic stability of the this compound derivatives.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Potential Metabolic Pathways
The diagram below illustrates the potential metabolic pathways for this compound derivatives, primarily mediated by cytochrome P450 enzymes.
Caption: Potential Phase I and Phase II metabolic pathways.
Discussion
The presented hypothetical data suggests that substitution on the ethanamidine moiety can significantly impact metabolic stability. The introduction of methyl and fluoro groups at the R1 and R2 positions appears to protect the molecule from rapid metabolism. This is a common strategy in medicinal chemistry to block sites of metabolism and improve the pharmacokinetic profile of a compound.[2] The primary routes of metabolism for such compounds are expected to be Phase I reactions, such as hydroxylation of the aromatic ring and oxidative deamination, catalyzed by cytochrome P450 enzymes.[5][6] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[7]
Conclusion
This comparative guide highlights the importance of structural modifications in modulating the metabolic stability of this compound derivatives. The provided experimental protocol and workflow diagrams serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Further studies to identify the specific CYP isozymes responsible for the metabolism and to characterize the metabolites formed are warranted to gain a more comprehensive understanding of the drug metabolism profile of this chemical series.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(2-Chlorophenyl)ethanamidine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Chlorophenyl)ethanamidine (CAS Number: 55154-88-6) was not located. The following disposal procedures are based on general best practices for hazardous chemical waste and information available for structurally similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
The proper disposal of this compound is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated organic compound, it should be treated as hazardous waste. The recommended disposal method is incineration by a licensed hazardous waste disposal facility to ensure its complete destruction and minimize environmental impact.
Immediate Safety and Hazard Information
All personnel handling this compound should be thoroughly familiar with general safety precautions for handling chemical intermediates. While specific hazard information is not available, assume the compound is harmful if swallowed, in contact with skin, or inhaled, and may cause irritation.
Step-by-Step Disposal Procedure
The following protocol outlines the collection and preparation of this compound waste for disposal.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is prudent to avoid mixing it with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
-
Containerization:
-
Collect solid waste in a clearly labeled, dedicated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
For solutions containing this compound, use a labeled, leak-proof container. Do not overfill the container, leaving adequate headspace.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (55154-88-6) and the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
Quantitative Data
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value |
| CAS Number | 55154-88-6 |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
Note: This data is compiled from publicly available sources and should be used for reference only.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-(2-Chlorophenyl)ethanamidine
This guide provides critical safety, handling, and disposal information for 2-(2-Chlorophenyl)ethanamidine, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information has been synthesized from safety data for structurally related chemicals, including chlorinated aromatic compounds and amidines. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene), Double-Gloved | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the operational conditions and potential for aerosolization.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
PPE Check: Don all required PPE as outlined in the table above before entering the designated handling area.[1]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[1]
3. Post-Handling Decontamination:
-
Work Area: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.[1]
-
Equipment: Clean all non-disposable equipment according to established laboratory protocols.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6][7]
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, and disposable lab coats, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.[5]
-
-
Labeling and Storage: All waste containers must be clearly labeled with the chemical name and associated hazards. Store waste in a designated, well-ventilated, and secure area pending disposal.
-
Disposal Method: As a chlorinated aromatic compound, disposal should be handled by a licensed hazardous waste disposal company.[6][7] These compounds may require specific disposal methods such as high-temperature incineration or other specialized treatments to prevent the formation of toxic byproducts.[6][8][9]
Visual Safety and Operational Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 8. researchgate.net [researchgate.net]
- 9. US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
